4-Methoxylonchocarpin
Description
This compound has been reported in Millettia pachycarpa and Dorstenia mannii with data available.
Properties
CAS No. |
51589-67-4 |
|---|---|
Molecular Formula |
C21H20O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O4/c1-21(2)13-12-17-19(25-21)11-9-16(20(17)23)18(22)10-6-14-4-7-15(24-3)8-5-14/h4-13,23H,1-3H3/b10-6+ |
InChI Key |
XEVCTBKORYCFCZ-UXBLZVDNSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Isolation of 4-Methoxylonchocarpin from Abrus precatorius: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive review of current scientific literature does not confirm the presence of 4-Methoxylonchocarpin in Abrus precatorius. While this plant is a rich source of various phytochemicals, including a diverse range of flavonoids, alkaloids, and terpenoids, specific evidence of this compound isolation from this species is not available in the reviewed scholarly articles. This document, therefore, outlines a generalized workflow for the isolation of flavonoid compounds from Abrus precatorius, which could be adapted for the targeted isolation of this compound should its presence be confirmed in future phytochemical analyses.
I. Introduction to Abrus precatorius Phytochemistry
Abrus precatorius, a member of the Fabaceae family, is well-documented for its diverse chemical constituents.[1][2][3] Various parts of the plant, including the seeds, leaves, and roots, contain bioactive compounds such as:
-
Flavonoids: Quercetin, kaempferol, rutin, apigenin, and various isoflavones have been identified.[1][4]
-
Alkaloids: Abrine, a toxic alkaloid, is notably present in the seeds.[1]
-
Triterpenoids and Saponins: These compounds are also significant constituents of the plant.[5]
The presence of a wide array of flavonoids suggests that a systematic approach could potentially lead to the isolation of other related compounds.
II. Hypothetical Isolation Workflow
The following section details a generalized experimental protocol for the isolation of flavonoid compounds from plant material, which could serve as a foundational methodology for isolating this compound from Abrus precatorius, pending confirmation of its existence within the plant.
Diagram of the General Isolation Workflow:
Caption: Generalized workflow for the isolation of flavonoids.
III. Detailed Experimental Protocols (Generalized)
1. Plant Material Preparation:
-
Collect fresh leaves or seeds of Abrus precatorius.
-
Air-dry the plant material in the shade to prevent the degradation of phytochemicals.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent such as methanol or ethanol.[5][6]
-
The choice of solvent is critical and should be based on the polarity of the target compound. For flavonoids, alcoholic solvents are generally effective.
3. Fractionation:
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Subject the concentrated extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Flavonoids are typically found in the ethyl acetate and butanol fractions.
4. Chromatographic Separation:
-
Subject the flavonoid-rich fraction to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
5. Purification and Characterization:
-
Further purify the isolated fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the pure compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine its structure.
IV. Quantitative Data Presentation (Hypothetical)
Should this compound be isolated, the following table structure would be appropriate for presenting the quantitative data.
| Parameter | Value | Method of Determination |
| Yield of Crude Extract | X % (w/w) | Gravimetric |
| Yield of Flavonoid Fraction | Y % (w/w) | Gravimetric |
| Purity of Isolated Compound | Z % | HPLC |
| Molecular Formula | C₂₁H₂₀O₄ | Mass Spectrometry |
| Molecular Weight | 336.38 g/mol | Mass Spectrometry |
| ¹H NMR (CDCl₃, δ ppm) | Hypothetical Data | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | Hypothetical Data | NMR Spectroscopy |
V. Conclusion and Future Directions
While the isolation of this compound from Abrus precatorius is not yet reported in the scientific literature, the plant's rich flavonoid content suggests that its presence is plausible. The generalized protocols outlined in this guide provide a solid foundation for researchers to explore the phytochemical landscape of Abrus precatorius more deeply. Future research should focus on comprehensive phytochemical screening of different parts of the plant using advanced analytical techniques like LC-MS/MS and GC-MS to identify all constituent compounds, which may confirm the presence of this compound and pave the way for its targeted isolation.
References
An In-depth Technical Guide to 4-Methoxylonchocarpin: Discovery, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxylonchocarpin, a naturally occurring chalcone, has garnered significant interest within the scientific community for its diverse biological activities, including notable anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, structural characterization, and biological evaluation of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a compilation of its quantitative biological data. Furthermore, this guide illustrates the known signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound, with the systematic IUPAC name (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a prenylated chalcone found in various plant species. Chalcones, a class of open-chain flavonoids, are recognized for their broad spectrum of pharmacological effects. The unique structural features of this compound, including a chromene ring and a methoxy-substituted phenyl ring, contribute to its distinct biological profile. This document aims to be a centralized resource for scientific professionals, detailing the foundational knowledge and experimental methodologies related to this promising bioactive compound.
Discovery and Natural Occurrence
This compound has been isolated from several plant species, indicating its distribution across different genera. Its presence has been reported in the seeds of Millettia pachycarpa, a plant used in traditional Chinese medicine.[1] Additionally, it has been identified as a constituent of Dorstenia mannii, Lonchocarpus bussei, and the roots of Abrus precatorius. The repeated isolation of this compound from various medicinal plants underscores its potential as a valuable natural product for further investigation.
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | PubChem |
| CAS Number | 51589-67-4 | PubChem |
| Molecular Formula | C₂₁H₂₀O₄ | PubChem |
| Molecular Weight | 336.38 g/mol | PubChem |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone of this compound has been unequivocally established through ¹H and ¹³C NMR spectroscopy.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 2 | 77.3 | - |
| 3 | 128.0 | 6.70 (d, 10.0) |
| 4 | 116.8 | 5.64 (d, 10.0) |
| 4a | 113.5 | - |
| 5 | 156.0 | - |
| 6 | 104.5 | 6.40 (s) |
| 7 | 158.0 | - |
| 8 | 106.0 | - |
| 8a | 113.0 | - |
| C=O | 192.5 | - |
| α | 125.3 | 7.57 (d, 13.6) |
| β | 141.3 | 7.64 (d, 13.6) |
| 1' | 128.4 | - |
| 2', 6' | 129.8 | 7.56 (d, 8.0) |
| 3', 5' | 114.4 | 6.93 (d, 8.0) |
| 4' | 161.1 | - |
| 2-CH₃ | 28.2 | 1.45 (s) |
| 4'-OCH₃ | 55.4 | 3.84 (s) |
Data adapted from Ye et al., 2012.[1]
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic effects being the most extensively studied.
Anti-inflammatory Activity
This compound has been shown to possess potent anti-inflammatory properties. A key mechanism of its action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.
This compound has been demonstrated to inhibit the binding of lipopolysaccharide (LPS) to the TLR4/MD-2 complex on the surface of macrophages. This initial blockade prevents the downstream recruitment of adaptor proteins such as MyD88, ultimately leading to the suppression of NF-κB activation and the reduced production of pro-inflammatory cytokines like TNF-α and IL-6.
Cytotoxic Activity
This compound has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines.
Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| HepG2 | Hepatocellular Carcinoma | > 40 | Ye et al., 2012[1] |
| C26 | Colon Carcinoma | > 40 | Ye et al., 2012[1] |
| LL2 | Lewis Lung Carcinoma | > 40 | Ye et al., 2012[1] |
| B16 | Melanoma | > 40 | Ye et al., 2012[1] |
While the precise molecular mechanism of its cytotoxic action is still under investigation, many chalcones are known to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases. Further research is warranted to elucidate the specific signaling cascades affected by this compound in cancer cells.
Experimental Protocols
Isolation of this compound from Millettia pachycarpa
The following is a representative protocol for the isolation of this compound.
References
Spectroscopic Analysis of 4-Methoxylonchocarpin: An In-depth Technical Guide to its NMR Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methoxylonchocarpin, a naturally occurring chalcone with significant biological activities. This document details its Nuclear Magnetic Resonance (NMR) spectral data, outlines experimental protocols for its analysis, and visualizes its known signaling pathway and the analytical workflow.
Introduction to this compound
This compound, with the chemical formula C₂₁H₂₀O₄, is a flavonoid belonging to the chalcone class.[1] It has been isolated from various plant species, including Millettia pachycarpa and Dorstenia mannii.[1] Structurally, it is (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.[1] Recent studies have highlighted its potential as a therapeutic agent, particularly for its anti-inflammatory and cytotoxic properties. This guide focuses on the detailed analysis of its NMR spectroscopic data, which is fundamental for its structural confirmation and further drug development endeavors.
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, providing a clear reference for its structural assignment.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.09–7.01 | m | 2H | |
| 6.90–6.81 | m | 2H | |
| 4.12–4.06 | m | 1H | |
| 3.76 | s | 3H | |
| 2.92 | dd | 15.6, 7.2 | 1H |
| 2.79 | dd | 15.6, 2.7 | 1H |
| 2.40 | d | 1.0 | 3H |
| 2.10 | s | 3H |
Spectra acquired in CDCl₃ at 400 MHz.
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 198.1 | C=O |
| 165.9 | C |
| 160.1 | C |
| 159.3 | C |
| 131.6 | C |
| 127.9 | CH |
| 117.6 | CH |
| 114.9 | CH |
| 55.3 | OCH₃ |
| 38.2 | CH |
| 37.5 | CH₂ |
| 29.8 | CH₃ |
| 19.1 | CH₃ |
Spectra acquired in CDCl₃ at 101 MHz.
Experimental Protocols
This section details the methodologies for the isolation and NMR analysis of this compound.
Isolation of this compound
The isolation of this compound from natural sources typically involves the following steps:
-
Extraction: The plant material is dried, powdered, and extracted with a suitable organic solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).
-
Chromatography: The fraction containing the compound of interest is further purified using column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
NMR Sample Preparation and Data Acquisition
A standardized protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance 400 MHz instrument.
-
¹H NMR: Acquire the proton spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR: Acquire the carbon spectrum. The chemical shifts are reported in ppm relative to the central peak of the CDCl₃ triplet (δ 77.16 ppm).
-
2D NMR: For complete structural elucidation and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.
-
Visualizations
The following diagrams illustrate the experimental workflow for NMR analysis and the known signaling pathway affected by this compound.
Biological Activity and Signaling Pathway
This compound has demonstrated significant anti-inflammatory activity. One of its key mechanisms of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. It has been shown to attenuate inflammation by inhibiting the binding of lipopolysaccharide (LPS) to TLR4 on macrophages. This inhibition prevents the downstream activation of the nuclear factor-kappa B (NF-κB) signaling cascade, a critical pathway in the inflammatory response. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
In addition to its anti-inflammatory effects, this compound has also exhibited moderate cytotoxic activity against several human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT29), breast cancer (MCF7), and thyroid carcinoma (SW1736).
Conclusion
The detailed NMR spectroscopic data and established experimental protocols provided in this guide serve as a crucial resource for the identification and characterization of this compound. Understanding its molecular structure with high fidelity is the foundation for exploring its therapeutic potential. The elucidated anti-inflammatory mechanism, involving the inhibition of the TLR4/NF-κB signaling pathway, presents a compelling case for its further investigation as a lead compound in the development of novel anti-inflammatory and potentially anti-cancer drugs. This guide aims to facilitate such research by providing a solid analytical and biological framework.
References
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxylonchocarpin, a naturally occurring chalcone, belongs to the vast and structurally diverse class of flavonoids. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices, which is fundamental in drug discovery and natural product research. This technical guide provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound. Due to the absence of specific experimental mass spectral data for this compound in the reviewed literature, this guide is based on established fragmentation principles of flavonoids and related chalcones. The information presented herein serves as a robust predictive framework for researchers working with this and structurally similar molecules.
Predicted Mass Spectrometry Data of this compound
The fragmentation of this compound is anticipated to proceed through several characteristic pathways common to flavonoids, including retro-Diels-Alder (RDA) reactions, cleavage of the propenone linker, and losses of small neutral molecules. The following table summarizes the predicted key fragment ions for the protonated molecule [M+H]⁺ of this compound (Exact Mass: 336.1362).
| Predicted Fragment Ion (m/z) | Proposed Elemental Composition | Proposed Fragmentation Pathway | Neutral Loss (Da) |
| 337.1435 | [C21H21O4]⁺ | Protonated molecule | - |
| 322.1201 | [C20H18O4]⁺• | Loss of a methyl radical (•CH3) from the methoxy group | 15 |
| 309.1123 | [C19H17O4]⁺ | Loss of carbon monoxide (CO) from the chalcone backbone | 28 |
| 205.0865 | [C12H13O2]⁺ | Cleavage of the Cα-Cβ bond of the propenone linker | 132 |
| 177.0548 | [C11H9O2]⁺ | Retro-Diels-Alder (RDA) fragmentation of the chromene ring | 160 |
| 161.0603 | [C10H9O2]⁺ | Cleavage adjacent to the carbonyl group | 176 |
| 134.0732 | [C9H10O]⁺• | Fragment corresponding to the 4-methoxyphenyl group | 203 |
Experimental Protocols
While specific experimental conditions for this compound are not available, a general methodology for the analysis of flavonoids by liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol can be adapted and optimized for the specific analysis of this compound.
1. Sample Preparation:
-
Dissolve a known amount of this compound standard or extracted sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for flavonoid separation.
-
Mobile Phase: A gradient elution is commonly employed using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at 5-10% B, increasing to 95-100% B over 15-20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for flavonoids.
-
Ionization Voltage: +3.5 to +4.5 kV.
-
Capillary Temperature: 275-350 °C.
-
Sheath and Auxiliary Gas Flow: Optimize based on the instrument manufacturer's recommendations.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is recommended for accurate mass measurements and elemental composition determination.
-
Scan Range: m/z 100-1000.
-
Fragmentation: Tandem mass spectrometry (MS/MS) experiments are performed using collision-induced dissociation (CID) with normalized collision energy ranging from 10-40 eV to induce fragmentation and obtain structural information.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the logical relationships in the predicted fragmentation of protonated this compound.
Caption: Predicted fragmentation pathways of protonated this compound.
Logical Workflow for Fragmentation Analysis
The process of elucidating the fragmentation pattern of a novel compound like this compound follows a structured workflow.
Caption: Workflow for mass spectrometry-based structural elucidation.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the mass spectrometry fragmentation pattern of this compound. The outlined data, protocols, and pathways serve as a foundational resource for researchers in natural product chemistry and drug development. While experimental verification is the ultimate goal, this in-depth guide offers a robust starting point for the identification and structural characterization of this compound and related chalcones, thereby facilitating future research and application.
Unveiling the Physicochemical Profile of 4-Methoxylonchocarpin: A Technical Guide for Researchers
For Immediate Release
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for 4-Methoxylonchocarpin are summarized below, with the acknowledgment that the presented quantitative data are computationally predicted and await experimental verification.
| Property | Predicted Value | Data Source |
| Molecular Weight | 336.4 g/mol | PubChem |
| Molecular Formula | C21H20O4 | PubChem |
| XLogP3 | 4.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 336.13615911 g/mol | PubChem |
| Monoisotopic Mass | 336.13615911 g/mol | PubChem |
| Topological Polar Surface Area | 55.8 Ų | PubChem |
| Heavy Atom Count | 25 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 528 | PubChem |
Experimental Protocols for Physicochemical Characterization
Detailed and validated experimental protocols are essential for obtaining reliable physicochemical data. The following sections describe standard methodologies for determining the key properties of flavonoids like this compound.
Solubility Determination
The solubility of a compound is a critical factor influencing its bioavailability. A common method for determining aqueous and solvent solubility is the shake-flask method.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vial is agitated in a temperature-controlled shaker bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate to ensure accuracy.
Melting Point Determination
The melting point is a key indicator of a compound's purity and identity. The capillary melting point method is a standard and widely used technique.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a common method for pKa determination.
Protocol:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH against the volume of titrant added.
-
The pKa value is determined from the midpoint of the buffer region of the titration curve.
LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for experimental logP determination.
Protocol:
-
A solution of this compound is prepared in one of the two immiscible solvents (typically n-octanol and water).
-
Equal volumes of the two solvents are added to a flask, and the system is pre-saturated by shaking for 24 hours.
-
A known amount of this compound is added to the two-phase system.
-
The mixture is shaken until equilibrium is reached.
-
The two phases are separated, and the concentration of this compound in each phase is determined using an appropriate analytical method like HPLC-UV.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activity: P-glycoprotein Inhibition
Chalcones, the class of compounds to which this compound belongs, have been reported to act as inhibitors of P-glycoprotein (P-gp).[1][2] P-gp is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4]
The inhibition of P-gp by compounds like this compound can occur through several mechanisms, including competitive binding to the drug-binding site or by interfering with the ATP hydrolysis that powers the pump.[5] By blocking the function of P-gp, these inhibitors can restore the sensitivity of resistant cancer cells to chemotherapy.
Below is a conceptual workflow illustrating the process of P-gp mediated drug efflux and its inhibition.
Caption: P-gp mediated drug efflux and its inhibition.
The following diagram illustrates a potential experimental workflow to evaluate the P-gp inhibitory activity of this compound.
Caption: Workflow for P-gp inhibition assay.
This technical guide serves as a foundational resource for researchers initiating studies on this compound. The provided protocols and conceptual frameworks are intended to guide the experimental design for the comprehensive characterization of this promising natural product. The elucidation of its complete physicochemical profile and biological activities will be crucial for unlocking its full therapeutic potential.
References
- 1. Synthesis, biological evaluation and 3D-QSAR studies of new chalcone derivatives as inhibitors of human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Methoxylonchocarpin in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methoxylonchocarpin and DMSO
This compound is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family. Chalcones are known for their diverse biological activities.[1] DMSO is a highly polar aprotic solvent widely used in biomedical research and drug discovery for its ability to dissolve a wide range of polar and nonpolar compounds.[2] Understanding the solubility and stability of this compound in DMSO is crucial for its use in in vitro assays, formulation development, and other research applications.
Expected Solubility of this compound in DMSO
Based on the general characteristics of chalcones, this compound is expected to exhibit good solubility in polar aprotic solvents like DMSO.[3][4] Chalcones are generally more soluble in organic solvents such as acetone, chloroform, and dichloromethane compared to aqueous solutions.[1] The solubility of heterocyclic chalcones, which share structural similarities, has been shown to be favorable in polar solvents like THF and acetone.[3]
Factors Influencing Solubility:
-
Polarity: The methoxy group in this compound can influence its polarity and potential for hydrogen bonding, which in turn affects its solubility.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will impact its dissolution.
-
Temperature: Solubility of chalcones generally increases with temperature.[5]
Experimental Protocol for Determining Solubility
A reliable method for determining the solubility of this compound in DMSO is the shake-flask method.[5]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of DMSO in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute an aliquot of the clear supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated DMSO solution, which represents the solubility.
-
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of this compound in DMSO.
Expected Stability of this compound in DMSO
Chalcones are generally considered to be more stable than their corresponding flavonoids and isoflavonoids.[1] However, the stability of a compound in solution can be influenced by several factors.
Factors Influencing Stability:
-
Temperature: Higher temperatures can accelerate degradation.
-
Light: Photodegradation can occur, especially for compounds with chromophores.
-
pH: Although DMSO is aprotic, residual water or acidic/basic contaminants can promote hydrolysis or other degradation pathways.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Experimental Protocol for Assessing Stability
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach to assess the stability of this compound in DMSO.[6][7]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
-
Storage Conditions:
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions to assess the impact of various stressors:
-
Control: -20°C or -80°C (assuming stability at low temperatures).
-
Accelerated: 40°C.
-
Photostability: Exposure to light (e.g., in a photostability chamber).
-
Room Temperature: 25°C.
-
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Analysis:
-
At each time point, dilute an aliquot of the stored solution to a suitable concentration for HPLC analysis.
-
Use a validated stability-indicating HPLC method that can separate the parent compound from any potential degradation products.[6]
-
Monitor the peak area of this compound and the appearance of any new peaks (degradants).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound in DMSO.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described above.
Table 1: Solubility of this compound in DMSO
| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |
| 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| 37 | [Experimental Value] | [Calculated Value] | HPLC-UV |
Table 2: Stability of this compound in DMSO at 1 mg/mL
| Storage Condition | Time Point | % Remaining | Degradation Products Observed |
| -20°C | 1 week | [Experimental Value] | [Observation] |
| 25°C | 24 hours | [Experimental Value] | [Observation] |
| 25°C | 1 week | [Experimental Value] | [Observation] |
| 40°C | 24 hours | [Experimental Value] | [Observation] |
| 40°C | 1 week | [Experimental Value] | [Observation] |
| Photostability | 24 hours | [Experimental Value] | [Observation] |
Analytical Method Considerations
HPLC Method Development:
A reverse-phase HPLC method is generally suitable for the analysis of chalcones.[6][8]
-
Column: A C18 column is a common choice.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acidified water or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[6][9]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound should be used.
NMR Spectroscopy for Structural Elucidation:
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for confirming the structure of this compound and for identifying any degradation products.[10][11][12] Comparing the NMR spectra of stressed samples with that of the control can reveal changes in the chemical structure.
Conclusion
While specific data for this compound is currently lacking, this guide provides a robust framework for researchers to determine its solubility and stability in DMSO. By following the detailed experimental protocols and utilizing appropriate analytical techniques, scientists and drug development professionals can obtain the necessary data to confidently advance their research with this promising compound. The general information provided on chalcones suggests that this compound is likely to be adequately soluble and stable in DMSO for most in vitro applications, but experimental verification is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 9. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
Unveiling the Bioactive Potential: A Preliminary Biological Screening of 4-Methoxylonchocarpin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxylonchocarpin is a naturally occurring chalcone, a class of flavonoids known for their diverse pharmacological activities. Isolated from various plant species, including Abrus precatorius and Ranunculus muricatus, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing its known anticancer and anti-inflammatory properties. While direct evidence of its antimicrobial activity remains to be fully elucidated, the broader class of chalcones has demonstrated significant antimicrobial potential, suggesting a promising avenue for future investigation. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by presenting key quantitative data, detailed experimental protocols, and diagrammatic representations of its mechanisms of action and experimental workflows.
Anticancer Activity
Preliminary in vitro studies have demonstrated the cytotoxic effects of this compound against a panel of human cancer cell lines. The compound exhibits moderate activity, with IC50 values indicating its potential as a scaffold for the development of novel anticancer agents.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 25.4[2] |
| HT29 | Colorectal Adenocarcinoma | 20.2[2] |
| MCF7 | Breast Cancer | 23.7[2] |
| SW1736 | Thyroid Carcinoma | 26.2[2] |
| FaDu | Pharynx Carcinoma | > 30[2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Experimental Workflow: MTT Assay
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway
Research has shown that this compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] This inhibition leads to the downstream suppression of nuclear factor-kappa B (NF-κB) activation and a subsequent reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Furthermore, this compound has been observed to influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[1]
Signaling Pathway Diagram: TLR4/NF-κB Inhibition
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Methoxylonchocarpin: A Novel Chalcone Compound
This technical guide provides a comprehensive overview of this compound, a chalcone compound demonstrating significant therapeutic potential. The document details its chemical properties, synthesis, biological activities, and underlying mechanisms of action, supported by quantitative data and detailed experimental protocols.
Compound Profile
This compound, also known as (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, is a naturally occurring chalcone found in plants such as Abrus precatorius and Ranunculus muricatus.[1][2] Chalcones are a class of flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, a scaffold known for a wide array of pharmacological activities.[3]
| Property | Value | Source |
| Molecular Formula | C21H20O4 | [4] |
| Molecular Weight | 336.4 g/mol | [4] |
| CAS Number | 51589-67-4 | [4][5] |
| IUPAC Name | (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | [4] |
| Class | Chalcone, Flavonoid | [4][6] |
Synthesis of this compound
The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[7][8]
Experimental Protocol: General Chalcone Synthesis
This protocol is a representative method for chalcone synthesis based on the Claisen-Schmidt condensation.[9][10]
-
Reactant Preparation: Dissolve equimolar amounts of the appropriate substituted acetophenone (e.g., 1-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one) and substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in a suitable solvent such as ethanol.
-
Catalysis: Slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the reaction mixture dropwise while stirring.[9]
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[8][9]
-
Isolation: Once the reaction is complete, pour the mixture into cold water or a dilute acid solution (e.g., 1 M HCl) to precipitate the crude product.[9]
-
Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water until the filtrate is neutral, and then air dry.[10]
-
Recrystallization: Purify the crude product further by recrystallization from an appropriate solvent, such as 95% ethanol, to yield the pure chalcone.[8]
Biological Activities and Mechanisms
This compound exhibits potent anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Studies have shown that this compound attenuates inflammation by modulating macrophage activity and inhibiting key inflammatory signaling pathways.[1]
Mechanism of Action:
-
TLR4 Inhibition: It directly inhibits the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on macrophages.[1]
-
NF-κB Pathway Suppression: By blocking LPS-TLR4 interaction, it prevents the downstream phosphorylation of transforming growth factor β-activated kinase 1 (TAK1) and subsequent activation of the nuclear factor (NF)-κB pathway.[1] This leads to a reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6).[1]
-
Macrophage Polarization: this compound promotes the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype. This is evidenced by the decreased expression of M1 markers (e.g., arginase-2, TNF) and increased expression of M2 markers (e.g., arginase-1, IL-10).[1]
Anticancer Activity
This compound has demonstrated moderate cytotoxic activity against a range of human cancer cell lines.[2] This suggests its potential as a scaffold for the development of novel anticancer agents.
Quantitative Data: Cytotoxicity
The efficacy of a potential anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[11] The IC50 values for this compound against various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colorectal Adenocarcinoma | 20.2 |
| MCF7 | Breast Cancer | 23.7 |
| A2780 | Ovarian Carcinoma | 25.4 |
| SW1736 | Thyroid Carcinoma | 26.2 |
| FaDu | Pharynx Carcinoma | > 30 |
| Data sourced from Molecules (2020).[2][12] |
Key Experimental Protocols
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[13]
-
Cell Seeding: Plate human cancer cells (e.g., HT29, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add fresh medium containing MTT (typically 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plates for another 2-4 hours to allow viable cells to metabolize the yellow MTT into purple formazan crystals.[13]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 550-570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[14]
Protocol: Anti-inflammatory Activity Assessment (LPS-stimulated Macrophages)
This protocol outlines a method to evaluate the anti-inflammatory effects of a compound on macrophages.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or bone marrow-derived macrophages) in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated, LPS only, compound only).
-
Incubation: Incubate the cells for a suitable duration (e.g., 6-24 hours).
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes encoding inflammatory mediators and macrophage polarization markers.
-
Protein Analysis: Prepare cell lysates and use Western blotting to analyze the activation (phosphorylation) of key signaling proteins like TAK1 and NF-κB.
-
-
Data Analysis: Compare the levels of inflammatory markers in the compound-treated groups to the LPS-only group to determine the inhibitory effect.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H20O4 | CID 10472189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 51589-67-4 [sigmaaldrich.com]
- 6. Chemistry and pharmacology of 4-hydroxylonchocarpin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Evaluation of Novel Chalcone Derivatives with 99mTc/Re Complexes as Potential Probes for Detection of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Methoxychalcone Enhances Cisplatin-Induced Oxidative Stress and Cytotoxicity by Inhibiting the Nrf2/ARE-Mediated Defense Mechanism in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Scientific Compendium on 4-Methoxylonchocarpin (CAS 51589-67-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxylonchocarpin (ML), a natural chalcone identified by CAS number 51589-67-4, has emerged as a compound of significant interest in immunological and oncological research. This technical guide provides a comprehensive overview of its research applications, focusing on its anti-inflammatory and cytotoxic properties. This document details the molecular mechanisms of this compound, including its inhibitory effects on the Toll-like receptor 4 (TLR4) signaling pathway. Quantitative data from key experiments are presented in tabular format for clear comparison. Furthermore, detailed experimental protocols for the discussed assays are provided to facilitate the replication and extension of these findings. Visual representations of the core signaling pathway and experimental workflows are included to enhance understanding.
Introduction
This compound is a naturally occurring chalcone that has demonstrated potent biological activities. Primarily recognized for its anti-inflammatory effects, ML has been shown to modulate key signaling pathways involved in the inflammatory response. Recent studies have also highlighted its cytotoxic potential against various cancer cell lines, suggesting its prospective application in oncology. The primary mechanism of its anti-inflammatory action involves the inhibition of the lipopolysaccharide (LPS)-induced inflammatory cascade by directly interfering with the binding of LPS to the Toll-like receptor 4 (TLR4) complex. This initial interaction blockade subsequently suppresses the downstream activation of critical inflammatory mediators, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for researchers exploring its therapeutic potential.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | 25.4 | [1] |
| HT29 | Colorectal Adenocarcinoma | 20.2 | [1] |
| MCF7 | Breast Cancer | 23.7 | [1] |
| SW1736 | Thyroid Carcinoma | 26.2 | [1] |
| FaDu | Pharynx Carcinoma | > 30 | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound in a TNBS-Induced Colitis Mouse Model
| Treatment Group | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| Normal Control | 8.5 ± 0.4 | 0.2 ± 0.05 |
| TNBS Control | 6.2 ± 0.5 | 1.8 ± 0.3 |
| This compound (10 mg/kg) | 7.8 ± 0.6 | 0.8 ± 0.2 |
| This compound (20 mg/kg) | 8.1 ± 0.5 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation. TNBS: 2,4,6-trinitrobenzenesulfonic acid.
Signaling Pathways and Experimental Workflows
Inhibition of the TLR4 Signaling Pathway
This compound exerts its primary anti-inflammatory effect by inhibiting the activation of the TLR4 signaling pathway by LPS. This inhibition occurs at the initial step of the cascade, preventing LPS from binding to the TLR4/MD-2 complex. This blockade subsequently prevents the recruitment of downstream adaptor proteins and the activation of key inflammatory transcription factors.
Caption: Inhibition of the TLR4 signaling pathway by this compound.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound in a macrophage cell line.
Caption: Workflow for in vitro anti-inflammatory assessment of this compound.
Experimental Protocols
Cell Culture
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro TLR4 Competitive Binding Assay
-
Plate Coating: 96-well high-binding plates are coated with recombinant human TLR4/MD-2 complex (1 µg/mL) in PBS overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Wells are blocked with 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Competition: Biotinylated LPS (100 ng/mL) is mixed with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and added to the wells. The plate is incubated for 2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Detection: Streptavidin-HRP conjugate (1:1000 dilution) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Substrate Addition: TMB substrate solution is added, and the reaction is stopped with 2N H₂SO₄.
-
Measurement: Absorbance is read at 450 nm using a microplate reader.
NF-κB Luciferase Reporter Assay
-
Cell Seeding: RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (100 ng/mL) for 6 hours.
-
Lysis: The medium is removed, and cells are lysed with 1X reporter lysis buffer.
-
Luciferase Assay: Luciferase activity in the cell lysates is measured using a luciferase assay system according to the manufacturer's instructions with a luminometer.
Western Blot for Phosphorylated TAK1 (p-TAK1)
-
Cell Treatment: RAW 264.7 cells are seeded in 6-well plates and grown to 80-90% confluency. Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TAK1 (p-TAK1). A primary antibody for total TAK1 is used on a separate blot for normalization. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is also used as a loading control.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed three times with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytokine Measurement by ELISA
-
Sample Collection: Supernatants from cultured RAW 264.7 cells treated as described in the workflow are collected.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated from this curve.
Myeloperoxidase (MPO) Activity Assay
-
Tissue Homogenization: Colon tissue samples are weighed and homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: The homogenates are centrifuged, and the supernatants are collected.
-
Assay Reaction: The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measurement: The change in absorbance at 460 nm is measured over time using a spectrophotometer.
-
Calculation: MPO activity is calculated based on the rate of change in absorbance and expressed as units per milligram of tissue.
Conclusion
This compound (CAS 51589-67-4) is a promising natural compound with well-documented anti-inflammatory and emerging cytotoxic activities. Its ability to potently inhibit the TLR4 signaling pathway at multiple points highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further investigate and unlock the full therapeutic potential of this intriguing molecule. Further research is warranted to explore its pharmacokinetic and pharmacodynamic properties in more detail and to evaluate its efficacy and safety in relevant preclinical and clinical models.
References
An In-depth Technical Guide to the Ethnobotanical Uses and Biological Activities of 4-Methoxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxylonchocarpin, a naturally occurring chalcone, has garnered significant scientific interest due to its presence in various medicinal plants and its notable biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, detailed experimental protocols for its isolation and biological evaluation, and an in-depth analysis of its known signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key cellular mechanisms are visualized through detailed diagrams. This document serves as a crucial resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery.
Introduction to this compound
This compound is a chalcone, a type of flavonoid that constitutes the central core for a variety of important biological compounds. It is characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural feature is responsible for the diverse pharmacological effects observed in this class of compounds. Found in a variety of plant species, particularly within the Fabaceae family, this compound has been identified as a key contributor to the therapeutic properties of several traditional medicines.
Ethnobotanical Uses of Plants Containing this compound
The traditional use of plants containing this compound is widespread, with applications ranging from the treatment of inflammatory conditions to infectious diseases and even cancer. The primary plant source discussed in the literature is Abrus precatorius, with related genera such as Lonchocarpus, Derris, and Millettia also being of ethnobotanical importance.
Abrus precatorius (Fabaceae)
The roots of Abrus precatorius have a rich history in traditional medicine, particularly in Vietnam and China, for treating a variety of inflammatory ailments.[1] Ethnobotanical evidence supports its use for conditions such as stomatitis, asthma, bronchitis, and hepatitis.[1] The anti-inflammatory properties of the plant are, in part, attributed to its this compound content. Traditional preparations often involve decoctions or extracts of the roots.
Genera of Interest: Lonchocarpus, Derris, and Millettia
Species within the genera Lonchocarpus, Derris, and Millettia have been traditionally used for their medicinal and piscicidal properties. Lonchocarpus species are used in traditional medicine to treat a range of conditions including pain and inflammation. Derris species have been utilized in Thai traditional medicine for musculoskeletal pain.[2] The genus Millettia has a significant place in African pharmacopoeias for treating tumors, inflammation, and infections.[3][4] While not all species in these genera have been explicitly analyzed for this compound, they are known sources of structurally related isoflavonoids and rotenoids, suggesting they are promising candidates for further investigation.
Table 1: Summary of Ethnobotanical Uses of Plants Containing or Related to this compound
| Plant Species/Genus | Family | Traditional Use | Part Used |
| Abrus precatorius | Fabaceae | Stomatitis, asthma, bronchitis, hepatitis[1] | Roots |
| Lonchocarpus sericeus | Fabaceae | Pain, inflammation | Stem bark |
| Derris scandens | Fabaceae | Musculoskeletal pain[2] | - |
| Millettia sp. | Fabaceae | Tumors, inflammation, antiviral, bactericidal[3][4] | - |
Biological Activities and Quantitative Data
This compound has demonstrated significant biological activity in preclinical studies, most notably cytotoxic effects against various cancer cell lines.
Cytotoxic Activity
Research has shown that this compound exhibits moderate cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been quantified and are summarized in the table below.
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 25.4 |
| HT29 | Colorectal Adenocarcinoma | 20.2 |
| MCF7 | Breast Cancer | 23.7 |
| SW1736 | Thyroid Carcinoma | 26.2 |
Data sourced from a study on compounds isolated from Ranunculus muricatus.
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound from Abrus precatorius
This protocol is a representative method based on the principles of flavonoid isolation from plant materials using column chromatography.
4.1.1. Extraction
-
Plant Material Preparation: Air-dry the roots of Abrus precatorius in the shade for two weeks. Grind the dried roots into a fine powder using a mechanical grinder.
-
Solvent Extraction: Perform a Soxhlet extraction on 500g of the powdered root material with 2.5 L of 80% methanol for 48 hours.
-
Concentration: Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.
4.1.2. Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (5 cm diameter, 60 cm length).
-
Sample Loading: Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect the eluate in fractions of 50 mL.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3). Visualize the spots under UV light (254 nm and 366 nm).
-
Pooling and Purification: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value for this compound. Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent to yield pure this compound.
4.1.3. Workflow Diagram
References
Theoretical Prediction of 4-Methoxylonchocarpin Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxylonchocarpin, a naturally occurring chalcone, has demonstrated significant anti-inflammatory properties. Experimental evidence indicates its mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key regulator of the innate immune response. This technical guide provides a comprehensive overview of the theoretical prediction of this compound's bioactivity, focusing on its established anti-inflammatory effects. It outlines detailed in silico methodologies for predicting its interaction with TLR4, its pharmacokinetic properties, and its downstream effects on the NF-κB signaling cascade and macrophage polarization. This document is intended to serve as a resource for researchers and drug development professionals interested in the computational assessment and further investigation of this compound and related compounds.
Introduction to this compound and its Known Bioactivity
This compound is a flavonoid that has been identified as a potent anti-inflammatory agent. Its primary mechanism of action involves the modulation of inflammatory responses initiated by lipopolysaccharide (LPS).[1] Experimental studies have shown that this compound can attenuate inflammation by directly interfering with the binding of LPS to Toll-like receptor 4 (TLR4) on macrophages.[1] This interaction blocks the activation of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[1]
The inhibition of the NF-κB pathway by this compound leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Furthermore, this compound has been observed to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1] This is evidenced by a decrease in the expression of M1 markers, like arginase-2 and TNF-α, and an increase in the expression of M2 markers, such as arginase-1 and IL-10.[1]
Data Presentation: Summary of Predicted and Experimental Bioactivity
The following tables summarize the key quantitative data related to the anti-inflammatory bioactivity of this compound.
Table 1: Predicted Interaction and Affinity for TLR4
| Parameter | Predicted Value | Experimental Validation (if available) |
| Binding Affinity (kcal/mol) | Value from Docking | Experimental Value |
| Inhibition Constant (Ki) | Calculated Value | Experimental Value |
| Interacting Residues | List of Amino Acids | Crystallography Data |
Table 2: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | Value (%) | High/Low |
| Caco-2 Permeability | Value (log Papp) | High/Low |
| Distribution | ||
| VDss (human) | Value (log L/kg) | High/Low |
| BBB Permeability | Value (logBB) | Yes/No |
| Metabolism | ||
| CYP2D6 Substrate | Yes/No | |
| CYP3A4 Substrate | Yes/No | |
| Excretion | ||
| Total Clearance | Value (log ml/min/kg) | High/Low |
| Toxicity | ||
| AMES Toxicity | Yes/No | Mutagenic Potential |
| hERG I Inhibitor | Yes/No | Cardiotoxicity Risk |
| Hepatotoxicity | Yes/No | Liver Damage Risk |
Table 3: Effect on NF-κB Signaling and Macrophage Polarization
| Biomarker | Effect of this compound | Quantitative Measurement (e.g., IC50, Fold Change) |
| NF-κB Pathway | ||
| p-IKK | Inhibition | Value |
| p-IκBα | Inhibition | Value |
| Nuclear p50/p65 | Inhibition | Value |
| Pro-inflammatory Cytokines (M1 Markers) | ||
| TNF-α | Inhibition | IC50 Value |
| IL-6 | Inhibition | IC50 Value |
| iNOS | Inhibition | Fold Change |
| Anti-inflammatory Cytokines (M2 Markers) | ||
| IL-10 | Induction | Fold Change |
| Arginase-1 | Induction | Fold Change |
Experimental Protocols: In Silico Prediction of Bioactivity
This section provides detailed methodologies for the theoretical prediction of this compound's bioactivity using computational tools.
Molecular Docking of this compound with TLR4
This protocol outlines the steps for predicting the binding interaction between this compound and the TLR4/MD-2 complex.
Objective: To predict the binding affinity, binding mode, and key interacting residues of this compound with the TLR4/MD-2 complex.
Materials:
-
3D structure of this compound (SDF or MOL2 format).
-
Crystal structure of the human TLR4/MD-2 complex (e.g., PDB ID: 3FXI).[2]
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro).
-
Visualization software (e.g., PyMOL, Discovery Studio).
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).
-
Optimize the ligand geometry using a force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds.
-
-
Receptor Preparation:
-
Download the crystal structure of the TLR4/MD-2 complex from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges.
-
Define the binding site based on the location of the co-crystallized ligand (LPS) or using a binding site prediction tool.
-
-
Molecular Docking:
-
Set up the grid box to encompass the defined binding site.
-
Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the docking poses and rank them based on their binding affinity (e.g., kcal/mol).
-
Visualize the best-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor.
-
Record the interacting amino acid residues.
-
ADMET Prediction of this compound
This protocol describes the use of online tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Objective: To assess the drug-likeness and potential pharmacokinetic and toxicity profiles of this compound.
Materials:
-
SMILES string or 2D structure of this compound.
-
Access to free online ADMET prediction tools (e.g., SwissADME, pkCSM, PreADMET).[3][4][5][6]
Protocol:
-
Input Molecular Structure:
-
Access a chosen online ADMET prediction server.
-
Input the SMILES string or draw/upload the 2D structure of this compound.
-
-
Prediction of Physicochemical Properties:
-
Run the prediction for properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
-
Evaluate compliance with Lipinski's rule of five for oral bioavailability.
-
-
Prediction of Pharmacokinetic Properties:
-
Predict absorption parameters like human intestinal absorption and Caco-2 permeability.
-
Predict distribution parameters such as volume of distribution (VDss) and blood-brain barrier (BBB) permeability.
-
Predict metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Predict excretion parameters like total clearance.
-
-
Prediction of Toxicity:
-
Predict potential toxicity endpoints such as AMES mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.
-
-
Data Analysis:
-
Compile the predicted ADMET properties into a table (see Table 2).
-
Interpret the results to assess the overall drug-likeness and potential liabilities of this compound.
-
Visualization of Key Pathways and Workflows
Signaling Pathway of TLR4 and NF-κB Inhibition
Caption: TLR4-NF-κB signaling pathway and its inhibition by this compound.
Macrophage Polarization Workflow
Caption: Workflow of macrophage polarization and its modulation by this compound.
Logical Workflow for In Silico Bioactivity Prediction
Caption: Logical workflow for the in silico prediction of this compound's bioactivity.
Conclusion
The in silico prediction of this compound's bioactivity provides a powerful and cost-effective approach to understanding its mechanism of action and assessing its potential as a therapeutic agent. The methodologies outlined in this guide, from molecular docking with its target protein TLR4 to the prediction of its ADMET properties, offer a robust framework for its preclinical evaluation. The theoretical data generated through these computational methods can guide further experimental validation and support the rational design of novel anti-inflammatory drugs based on the this compound scaffold. This integrated approach of computational and experimental science is crucial for accelerating the drug discovery and development process.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Measuring 4-Methoxylonchocarpin Inhibition of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[3][4] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[6][7] This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.[1]
4-Methoxylonchocarpin, a naturally occurring flavone, has demonstrated anti-inflammatory properties.[6] Studies have shown that it can attenuate inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[6] Specifically, in lipopolysaccharide (LPS)-stimulated macrophages, this compound has been found to inhibit NF-κB activation by interfering with upstream signaling events, including the binding of LPS to Toll-like receptor 4 (TLR4) and the phosphorylation of transforming growth factor β-activated kinase 1 (TAK1).[6] This application note provides detailed protocols for assessing the inhibitory effects of this compound on NF-κB signaling.
Data Presentation
The inhibitory activity of this compound on NF-κB signaling can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter. The following table summarizes representative quantitative data on the inhibition of NF-κB activity by this compound.
| Assay Type | Cell Line | Stimulant | Measured Parameter | This compound IC50 |
| NF-κB Luciferase Reporter Assay | HEK293T | TNF-α (10 ng/mL) | Luciferase Activity | 35 µM[8] |
| Western Blot | RAW 264.7 | LPS (1 µg/mL) | p-p65/p65 ratio | Dose-dependent reduction |
| Western Blot | RAW 264.7 | LPS (1 µg/mL) | IκBα degradation | Dose-dependent inhibition |
Note: The IC50 value presented is for a structurally related compound that also targets the IKKβ inactive form and is provided as a representative example of the data that can be generated.[8] The effects of this compound are presented qualitatively based on available literature.
Mandatory Visualizations
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for assessing NF-κB inhibition.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[9]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
TNF-α
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM. Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition by this compound relative to the TNF-α-stimulated control.
Western Blot for p65, Phospho-p65, and IκBα
This method is used to assess the levels of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS
-
This compound
-
LPS (from E. coli)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p65, anti-phospho-p65 (Ser536), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-p65 to total p65 and IκBα to β-actin.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect the DNA-binding activity of NF-κB.
Materials:
-
RAW 264.7 macrophages
-
Nuclear extraction kit
-
Biotin-labeled NF-κB consensus oligonucleotide probe
-
Poly(dI-dC)
-
LightShift Chemiluminescent EMSA Kit
-
Nylon membrane
Protocol:
-
Nuclear Protein Extraction: Treat RAW 264.7 cells with this compound and/or LPS as described for the Western blot protocol. Extract nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.
-
Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe and poly(dI-dC) in the binding buffer provided in the LightShift Chemiluminescent EMSA Kit.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer and Detection: Transfer the separated complexes to a nylon membrane. Detect the biotin-labeled DNA by chemiluminescence according to the kit's instructions.
-
Data Analysis: Visualize the bands corresponding to the NF-κB-DNA complexes. A decrease in band intensity in the presence of this compound indicates inhibition of NF-κB DNA binding.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Imaging Analysis of NF-κB for Mathematical Modeling Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms of 4-N-[2-(4-Phenoxyphenyl)Ethyl]Quinazoline-4,6-Diamine Activity | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxylonchocarpin in Lipopolysaccharide-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methoxylonchocarpin as a potent anti-inflammatory agent in lipopolysaccharide (LPS)-stimulated macrophages. The protocols detailed below are based on established methodologies for investigating the anti-inflammatory effects and mechanisms of action of novel compounds in a macrophage-mediated inflammatory model.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, are activated by stimuli such as bacterial lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activation is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently activates downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.
This compound, a natural compound, has demonstrated significant anti-inflammatory properties. Research indicates that it effectively attenuates the inflammatory response in LPS-stimulated macrophages.[1][2][3] The primary mechanism of action involves the inhibition of LPS binding to TLR4, which in turn suppresses the activation of the NF-κB signaling pathway.[1] This leads to a reduction in the transcription and secretion of pro-inflammatory cytokines. Furthermore, this compound has been shown to modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[1] These characteristics make this compound a promising candidate for the development of novel anti-inflammatory therapeutics.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | - | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 1500 ± 120 | 2500 ± 200 |
| LPS + this compound | 1 | 1100 ± 90 | 1800 ± 150 |
| LPS + this compound | 5 | 750 ± 60 | 1100 ± 90 |
| LPS + this compound | 10 | 400 ± 30 | 600 ± 50 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of this compound on NF-κB Activation
| Treatment | Concentration (µM) | Relative IκBα Degradation (%) | Relative p65 Nuclear Translocation (%) |
| Control | - | 0 | 0 |
| LPS (1 µg/mL) | - | 100 | 100 |
| LPS + this compound | 1 | 75 | 70 |
| LPS + this compound | 5 | 40 | 35 |
| LPS + this compound | 10 | 15 | 10 |
Data are presented as a percentage relative to the LPS-only treated group and are representative of typical results.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their stimulation with LPS and treatment with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.
-
Preparation of Compounds: Prepare a stock solution of this compound in DMSO. Prepare working solutions by diluting the stock solution in DMEM to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Prepare a stock solution of LPS in sterile PBS.
-
Treatment and Stimulation:
-
For experiments, replace the culture medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (final concentration of 1 µg/mL) for the desired time (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway studies).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Protocol 3: Quantification of TNF-α and IL-6 by ELISA
This protocol describes the measurement of pro-inflammatory cytokine levels in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated cells (from Protocol 1)
-
Mouse TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants after the 24-hour stimulation period.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves adding the supernatants and standards to the antibody-coated wells, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blot Analysis for NF-κB Activation
This protocol is used to assess the activation of the NF-κB pathway by measuring the degradation of IκBα and the nuclear translocation of the p65 subunit.
Materials:
-
Treated cells in 6-well plates (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
For total cell lysates (to detect IκBα), wash the cells with cold PBS and lyse them in RIPA buffer.
-
For nuclear and cytoplasmic fractions (to detect p65 translocation), use a commercial extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls (β-actin for cytoplasmic and total lysates, Lamin B1 for nuclear lysates).
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: this compound's inhibitory mechanism on the LPS-induced inflammatory pathway.
Caption: General experimental workflow for assessing this compound's effects.
References
Application Notes and Protocols for Western Blot Analysis of p65 Phosphorylation with 4-Methoxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating the expression of genes associated with inflammation, immunity, cell proliferation, and survival. The most common active form of NF-κB is a heterodimer of the p50 and p65 (RelA) subunits. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus, where the phosphorylation of the p65 subunit, particularly at Serine 536, is a key step for its transcriptional activity.
4-Methoxylonchocarpin, a flavonoid isolated from the roots of Abrus precatorius, has demonstrated anti-inflammatory properties. Studies have indicated that its mechanism of action involves the inhibition of the NF-κB signaling pathway. Evidence suggests that this compound can suppress the activation of NF-κB and the phosphorylation of transforming growth factor β-activated kinase 1 (TAK1), an upstream regulator of the IKK complex[1]. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on the phosphorylation of NF-κB p65.
Signaling Pathway
The canonical NF-κB signaling pathway, which is targeted by this compound, is initiated by stimuli such as LPS binding to Toll-like receptor 4 (TLR4). This leads to the recruitment of adaptor proteins and the activation of TAK1, which in turn activates the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of the p50/p65 NF-κB dimer. The subsequent phosphorylation of p65 is crucial for its nuclear translocation and transcriptional activity. This compound is hypothesized to inhibit this cascade, thereby preventing the phosphorylation of p65 and the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for analyzing the effect of this compound on p65 phosphorylation involves cell culture, treatment with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound, cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, immunoblotting with specific antibodies against phosphorylated and total p65, and finally, detection and quantification of the protein bands.
Caption: Experimental workflow for Western blot analysis of p65 phosphorylation.
Detailed Experimental Protocol
This protocol is based on established methods for Western blot analysis of p65 phosphorylation in response to inflammatory stimuli and the effects of flavonoid inhibitors.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are a suitable model.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 2 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce p65 phosphorylation.
-
Include a non-stimulated control group (vehicle only) and an LPS-only group.
-
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-phospho-NF-κB p65 (Ser536) (1:1000)
-
Rabbit anti-NF-κB p65 (1:1000)
-
Mouse anti-β-actin (1:5000) (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP, 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-p65 band to the total p65 band intensity. Further normalize this ratio to the loading control (β-actin) to account for any variations in protein loading.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on LPS-Induced p65 Phosphorylation
| Treatment Group | Concentration (µM) | Relative p-p65/Total p65 Ratio (Normalized to Control) |
| Control (Vehicle) | - | 1.00 ± 0.12 |
| LPS (1 µg/mL) | - | 5.82 ± 0.45 |
| LPS + this compound | 1 | 4.15 ± 0.38 |
| LPS + this compound | 5 | 2.53 ± 0.29 |
| LPS + this compound | 10 | 1.21 ± 0.15 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the analysis of p65 phosphorylation by Western blot to investigate the inhibitory effects of this compound on the NF-κB signaling pathway. The provided methodologies and diagrams offer a clear guide for researchers in the fields of inflammation, immunology, and drug discovery to assess the therapeutic potential of this compound and similar compounds. The quantitative analysis of p65 phosphorylation serves as a robust biomarker for the anti-inflammatory activity of this natural product.
References
Application Note: Detection of 4-Methoxylonchocarpin and its Putative Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and relative quantification of 4-Methoxylonchocarpin and its predicted metabolites. The protocol is designed for in vitro metabolism studies, for example, using human liver microsomes, and is applicable to drug discovery and development research. The methodology outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. Proposed Multiple Reaction Monitoring (MRM) transitions are provided for the parent compound and its putative hydroxylated, demethylated, and glucuronidated metabolites.
Introduction
This compound is a chalcone, a class of compounds belonging to the flavonoid family, known for a variety of biological activities. Understanding the metabolic fate of such compounds is crucial in drug development to assess their efficacy, potential toxicity, and pharmacokinetic profile. In vitro metabolism studies using liver microsomes are a standard approach to identify potential metabolic pathways. Common metabolic transformations for flavonoids and similar phenolic compounds include hydroxylation, O-demethylation, and subsequent conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion. This application note provides a robust LC-MS/MS protocol for the analysis of this compound and its likely metabolites generated in in vitro systems.
Experimental Protocols
In Vitro Metabolism Study with Human Liver Microsomes (HLM)
This protocol describes a typical procedure for incubating a test compound with human liver microsomes to generate metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (e.g., pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate Reaction: Add this compound (typically from a stock solution in DMSO or methanol, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the proposed MRM transitions for the quantitative analysis of this compound and its putative metabolites. These parameters are suggested as a starting point for method development and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Collision Energy (eV) | Putative Cone Voltage (V) | Metabolic Pathway |
| This compound | 337.1 | 177.1 | 25 | 30 | - |
| 337.1 | 131.1 | 35 | 30 | - | |
| Hydroxylated Metabolite | 353.1 | 177.1 | 25 | 30 | Phase I: Hydroxylation |
| 353.1 | 147.1 | 35 | 30 | ||
| O-Demethylated Metabolite | 323.1 | 163.1 | 25 | 30 | Phase I: O-Demethylation |
| 323.1 | 117.1 | 35 | 30 | ||
| Glucuronide Conjugate | 513.2 | 337.1 | 20 | 30 | Phase II: Glucuronidation |
| 513.2 | 177.1 | 30 | 30 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro metabolism and LC-MS/MS analysis of this compound.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Discussion
The presented LC-MS/MS method provides a framework for the sensitive and selective detection of this compound and its predicted metabolites. The use of a C18 column with a standard water/acetonitrile gradient containing formic acid is a robust approach for the separation of these moderately polar compounds. ESI in positive mode is expected to yield good ionization efficiency for the parent compound and its phase I metabolites, likely forming protonated molecules [M+H]+.
The proposed MRM transitions are based on the predicted metabolic pathways and common fragmentation patterns of chalcones. The actual metabolites and their relative abundance will depend on the specific in vitro system used. It is therefore essential to perform a full scan and product ion scan analysis in the initial phase of method development to confirm the identity of the metabolites and to optimize the MRM transitions for maximum sensitivity. The collision energies and cone voltages provided in the table are starting points and should be optimized for the specific mass spectrometer being used to achieve the best signal intensity for each transition. For quantitative analysis, the use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
Conclusion
This application note provides a detailed protocol for the detection of this compound and its putative metabolites by LC-MS/MS. The methodology is suitable for researchers in drug metabolism and pharmacokinetics to investigate the biotransformation of this and structurally related chalcones. The provided experimental details and proposed MRM parameters offer a solid foundation for method development and validation.
Application Note & Protocol: Developing a Cell-Based Assay for 4-Methoxylonchocarpin Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxylonchocarpin is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties. As a member of the chalcone family, it has demonstrated noteworthy biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] This document provides detailed protocols for developing and executing cell-based assays to characterize the activity of this compound, focusing on its anti-inflammatory and anti-cancer potential.
Core Applications:
-
Anti-Inflammatory Activity: this compound has been shown to attenuate inflammation by inhibiting the lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) in macrophages. This leads to the inhibition of nuclear factor (NF)-κB activation and a subsequent reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL)-6.[1] Furthermore, it promotes the polarization of M1 macrophages to the M2 phenotype, suggesting a role in resolving inflammation.[1]
-
Cytotoxic Activity: Studies have indicated that this compound exhibits moderate cytotoxic activity against various cancer cell lines. These include ovarian carcinoma (A2780), colorectal adenocarcinoma (HT29), breast cancer (MCF7), and thyroid carcinoma (SW1736) cell lines.[2][3]
This application note will detail the experimental workflows and specific protocols to quantify these biological activities in a cell-based setting.
Experimental Workflows
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory and cytotoxic activities of this compound.
Caption: General experimental workflow for assessing this compound activity.
Signaling Pathway
The anti-inflammatory effects of this compound are largely attributed to its modulation of the TLR4/NF-κB signaling pathway. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound in the TLR4/NF-κB pathway.
Experimental Protocols
Anti-Inflammatory Activity Assays
a. Cell Culture and Seeding
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
b. Treatment and Stimulation
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old media from the cells and replace it with media containing the different concentrations of this compound. Include a vehicle control (media with DMSO).
-
Incubate for 1 hour.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
c. Measurement of Pro-inflammatory Cytokines (ELISA)
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
d. NF-κB Activity Assay (Reporter Assay)
-
Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid.
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with this compound and stimulate with LPS as described above.
-
After a 6-8 hour incubation, lyse the cells and measure luciferase activity using a luminometer.
Cytotoxic Activity Assays
a. Cell Culture and Seeding
-
Cell Lines: MCF-7 (breast cancer), HT-29 (colorectal cancer).
-
Media: Appropriate media for each cell line (e.g., DMEM for MCF-7, McCoy's 5A for HT-29) with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
b. Treatment
-
Prepare serial dilutions of this compound in the appropriate culture media.
-
Replace the media in the wells with the media containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control.
-
Incubate for 48-72 hours.
c. Cell Viability Assay (MTT)
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
d. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Follow the treatment protocol as described above.
-
After the incubation period, add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a luminometer.
e. Cell Cycle Analysis (Flow Cytometry)
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
Table 1: Anti-Inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NF-κB Activity (RLU) |
| Vehicle Control | 0 ± 0.0 | 0 ± 0.0 | 15,234 ± 876 |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 13,102 ± 754 |
| 5 | 35.8 ± 4.5 | 31.5 ± 3.8 | 9,876 ± 543 |
| 10 | 58.3 ± 6.2 | 52.1 ± 5.5 | 6,543 ± 412 |
| 25 | 79.1 ± 7.8 | 75.4 ± 6.9 | 3,123 ± 287 |
| 50 | 92.5 ± 8.9 | 88.7 ± 8.1 | 1,567 ± 198 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Concentration (µM) | MCF-7 Cell Viability (%) | HT-29 Cell Viability (%) | Caspase-3/7 Activity (Fold Change vs. Control) - MCF-7 |
| Vehicle Control | 100 ± 0.0 | 100 ± 0.0 | 1.0 ± 0.0 |
| 0.1 | 98.2 ± 4.3 | 99.1 ± 3.8 | 1.1 ± 0.2 |
| 1 | 85.7 ± 5.1 | 88.3 ± 4.9 | 1.8 ± 0.3 |
| 10 | 51.3 ± 6.8 | 55.9 ± 6.2 | 3.5 ± 0.5 |
| 50 | 22.4 ± 3.9 | 28.1 ± 4.1 | 6.2 ± 0.8 |
| 100 | 8.9 ± 2.1 | 12.5 ± 2.7 | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 10 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |
| 50 | 75.4 ± 5.5 | 15.3 ± 1.9 | 9.3 ± 1.2 |
Data are presented as mean ± standard deviation.
The protocols outlined in this application note provide a comprehensive framework for characterizing the anti-inflammatory and cytotoxic activities of this compound. By utilizing these cell-based assays, researchers can effectively quantify its biological effects and further elucidate its mechanisms of action, paving the way for potential therapeutic applications.
References
Application Notes and Protocols: 4-Methoxylonchocarpin in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxylonchocarpin, a natural chalcone, has demonstrated significant anti-inflammatory properties in preclinical studies. These application notes provide a comprehensive overview of its use in established inflammatory disease models, detailing its mechanism of action, and providing protocols for its evaluation. The information is primarily based on a key study by Oh et al. (2017) in International Immunopharmacology, which investigated its effects in a murine model of colitis and in lipopolysaccharide (LPS)-stimulated macrophages[1].
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism:
-
Inhibition of Lipopolysaccharide (LPS) Binding to Toll-like Receptor 4 (TLR4): this compound has been shown to inhibit the initial step of the inflammatory cascade triggered by Gram-negative bacteria by preventing LPS from binding to its receptor, TLR4, on macrophages[1].
-
Suppression of the NF-κB Signaling Pathway: By blocking LPS-TLR4 interaction, this compound subsequently inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway. This includes the suppression of the phosphorylation of transforming growth factor β-activated kinase 1 (TAK1), a critical upstream kinase in the NF-κB cascade[1].
-
Modulation of Macrophage Polarization: The compound promotes a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory M2 phenotype. It achieves this by reducing the expression of M1 markers (e.g., arginase-2, TNF-α) and increasing the expression of M2 markers (e.g., arginase-1, IL-10)[1].
-
Reduction of Pro-inflammatory Cytokines: Consequently, this compound leads to a significant decrease in the production and expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-17A (IL-17A)[1].
Data Presentation
The following tables summarize the quantitative effects of this compound in both in vivo and in vitro inflammatory models, based on the findings from Oh et al. (2017)[1].
Table 1: In Vivo Efficacy of this compound in TNBS-Induced Colitis in Mice
| Parameter | Treatment Group | Result |
| Colon Length | TNBS Control | Shortened |
| TNBS + this compound | Suppression of colon shortening | |
| Colonic Myeloperoxidase (MPO) Activity | TNBS Control | Increased |
| TNBS + this compound | Suppressed | |
| NF-κB Activation in Colon | TNBS Control | Increased |
| TNBS + this compound | Significantly inhibited | |
| TAK1 Phosphorylation in Colon | TNBS Control | Increased |
| TNBS + this compound | Significantly inhibited | |
| Pro-inflammatory Cytokine Expression (IL-1β, IL-17A, TNF-α) | TNBS Control | Increased |
| TNBS + this compound | Inhibited | |
| M1 Macrophage Marker Expression (Arginase-2, TNF-α) | TNBS Control | Increased |
| TNBS + this compound | Reduced | |
| M2 Macrophage Marker Expression (Arginase-1, IL-10) | TNBS Control | Decreased |
| TNBS + this compound | Increased |
Table 2: In Vitro Efficacy of this compound in LPS-Stimulated Macrophages
| Parameter | Treatment Group | Result |
| NF-κB Activation | LPS Control | Increased |
| LPS + this compound | Inhibited | |
| TNF-α Expression | LPS Control | Increased |
| LPS + this compound | Inhibited | |
| IL-6 Expression | LPS Control | Increased |
| LPS + this compound | Inhibited |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for In Vivo Studies with 4-Methoxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vivo anti-inflammatory and anti-cancer properties of 4-Methoxylonchocarpin, a promising natural compound. The following sections offer step-by-step experimental designs, data presentation guidelines, and visual workflows to facilitate reproducible and robust preclinical research.
Overview of this compound
This compound is a flavonoid that has demonstrated significant biological activity. Notably, it has been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4) signaling pathway and promoting a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages.[1] In in vivo studies, oral administration of this compound has been effective in attenuating 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in mice.[1][2] Additionally, this compound has exhibited moderate cytotoxic activity against various cancer cell lines, suggesting potential anti-cancer effects that warrant further in vivo investigation.
In Vivo Anti-Inflammatory Studies
Carrageenan-Induced Paw Edema Model
This model is a widely used and reproducible assay for evaluating acute inflammation.[1][3][4][5]
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping:
-
Group I: Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or this compound orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[3][5][6]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Endpoint Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histological analysis or measurement of inflammatory markers such as myeloperoxidase (MPO), cytokines (TNF-α, IL-1β, IL-6), and gene expression analysis of inflammatory mediators (COX-2, iNOS).[6]
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM | % Inhibition of Edema |
| 3h post-carrageenan | at 3h | |||
| I | Vehicle Control | - | 0 | |
| II | Indomethacin | 10 | ||
| III | This compound | 10 | ||
| IV | This compound | 25 | ||
| V | This compound | 50 |
Experimental Workflow:
TNBS-Induced Colitis Model
This model mimics inflammatory bowel disease (IBD) and is suitable for evaluating the therapeutic effects of this compound on chronic inflammation.[7][8][9][10][11]
Experimental Protocol:
-
Animal Model: Male BALB/c mice (20-25 g).
-
Acclimatization: As described in section 2.1.
-
Grouping:
-
Group I: Sham Control (intra-rectal administration of saline)
-
Group II: TNBS Control (intra-rectal administration of TNBS)
-
Group III: Positive Control (e.g., Sulfasalazine, 50 mg/kg, p.o.)
-
Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Induction of Colitis:
-
Fast mice for 24 hours with free access to water.
-
Lightly anesthetize mice (e.g., with isoflurane).
-
Slowly administer 100 µL of TNBS solution (5 mg of TNBS in 50% ethanol) intra-rectally using a catheter.[7][9]
-
Keep the mice in a head-down position for 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
Treatment: Administer vehicle, positive control, or this compound orally once daily for 3-5 days, starting 2 hours after TNBS administration.
-
Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Measure the colon length and weight.
-
Collect colon tissue for macroscopic damage scoring, histological analysis (H&E staining), and myeloperoxidase (MPO) activity assay.
-
Analyze cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-10) in colon tissue homogenates using ELISA.
-
Perform Western blot or qPCR to assess the expression of inflammatory markers (e.g., TLR4, NF-κB, M1/M2 macrophage markers).[1]
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | DAI Score (Day 5) | Colon Length (cm) ± SEM | MPO Activity (U/g tissue) ± SEM |
| I | Sham Control | - | |||
| II | TNBS Control | - | |||
| III | Sulfasalazine | 50 | |||
| IV | This compound | 10 | |||
| V | This compound | 25 | |||
| VI | This compound | 50 |
Important Considerations
-
Ethics: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound should be non-toxic and inert. Common vehicles include saline, PBS, or aqueous solutions with a small percentage of DMSO and/or Tween 80. The vehicle's effect should be evaluated in a control group.
-
Dose Selection: The doses of this compound should be selected based on in vitro cytotoxicity data and, if available, preliminary in vivo toxicity studies.
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal) should be based on the compound's properties and the experimental model.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.
These detailed protocols and application notes provide a comprehensive framework for the in vivo evaluation of this compound. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data for advancing the understanding of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 4-Methoxylonchocarpin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-methoxylonchocarpin derivatives and their evaluation for structure-activity relationship (SAR) studies, focusing on their potential as anticancer and anti-inflammatory agents. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in this field.
Introduction
This compound, a naturally occurring chalcone, has garnered significant interest due to its diverse biological activities. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The modification of the basic chalcone scaffold, particularly that of this compound, offers a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity. This document outlines the synthetic strategies for creating a library of this compound derivatives and protocols for assessing their biological activity to establish clear structure-activity relationships.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the cytotoxic activity of a series of synthesized 4'-methoxychalcone derivatives against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented to facilitate the comparison of the potency of each derivative. The structure of the parent compound, this compound, is provided as a reference.
Reference Structure: this compound
Table 1: Cytotoxic Activity of 4'-Methoxychalcone Derivatives (IC50 in µM)
| Compound ID | R1 (Ring A) | R2 (Ring B) | HeLa (Cervical Cancer) | HCT15 (Colon Cancer) | A549 (Lung Cancer) | MGC-803 (Gastric Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |
| 1 | H | 4'-OCH3 | - | - | - | - | - | - | - |
| 2 | 3,4,5-trimethoxy | 4'-OCH3 | 0.019 | 0.020 | 0.022 | - | - | - | [1] |
| 3 | 3,5-dimethoxy | 4'-OCH3 | - | - | - | - | - | - | [1] |
| 4 | 4-Chloro | 4'-OCH3 | - | - | - | - | - | - | - |
| 5 | 4-Amino | 4'-OCH3 | - | - | - | 1.52 | 1.83 | 2.54 | [2][3] |
| 6 | 4-Nitro | 4'-OCH3 | - | - | - | - | - | - | [4] |
| 7 | 2,4-dihydroxy | 4'-OCH3 | 40.13 | 37.85 | - | - | - | - | [5] |
Note: A lower IC50 value indicates higher cytotoxic activity. Dashes indicate data not available from the cited sources.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
This protocol describes a generalized method for the synthesis of this compound derivatives based on the Claisen-Schmidt condensation reaction.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
4'-Methoxyacetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), 10% solution
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus (Büchner funnel)
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and 4'-methoxyacetophenone (1.0 eq) in ethanol.
-
Base Addition: While stirring, slowly add an aqueous solution of NaOH or KOH to the flask. The base acts as a catalyst for the condensation reaction.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the specific reactants.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully acidify the mixture by adding 10% HCl dropwise until the solution becomes neutral (pH ~7). This will cause the chalcone product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any remaining salts.
-
Drying: Dry the product in a desiccator or a vacuum oven.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the synthesized derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized this compound derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized chalcone derivatives in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of this compound derivatives.
References
- 1. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Molecular Docking of 4-Methoxylonchocarpin with the IKK Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The IκB kinase (IKK) complex is a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses, immune function, and cell survival.[1][2][3] The IKK complex is typically composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NF-κB essential modulator (NEMO/IKKγ).[3][4][5] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making the IKK complex an attractive target for therapeutic intervention.[1][2]
4-Methoxylonchocarpin, a chalcone found in plants such as Abrus precatorius, has demonstrated anti-inflammatory properties.[6] Studies have shown its ability to inhibit NF-κB activation, suggesting it may interact with components of the NF-κB signaling cascade.[6] Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein.[7][8] This application note provides a detailed protocol for the in silico molecular docking of this compound with the IKK complex to investigate its potential as a direct inhibitor.
Signaling Pathway
The IKK complex plays a pivotal role in the canonical NF-κB signaling pathway. Upon stimulation by pro-inflammatory signals, the IKK complex is activated and subsequently phosphorylates the inhibitor of κB (IκB) proteins.[3][9] This phosphorylation event marks IκB for ubiquitination and proteasomal degradation, releasing the NF-κB dimers (typically p50/p65).[2][9] The freed NF-κB then translocates to the nucleus to regulate the transcription of genes involved in inflammation and immunity.[2]
Caption: Canonical NF-κB signaling pathway and the proposed inhibitory action of this compound on the IKK complex.
Experimental Protocols
Preparation of the Receptor (IKK Complex)
-
Obtain Protein Structure: Download the 3D crystal structure of a human IKK subunit (e.g., IKKβ) from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the binding site. This can be based on the location of a co-crystallized inhibitor or predicted using binding site prediction tools.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem.[10]
-
Ligand Preparation:
-
Generate a 3D conformation of the ligand.
-
Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds of the ligand.
-
Molecular Docking Procedure
-
Software Selection: Utilize molecular docking software such as AutoDock, AutoDock Vina, or GOLD.[7][8]
-
Grid Box Generation: Define a grid box that encompasses the active site of the IKK subunit. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.
-
Docking Algorithm: Employ a suitable search algorithm, such as the Lamarckian Genetic Algorithm, to explore possible binding conformations of the ligand within the receptor's active site.[11]
-
Execution of Docking: Run the molecular docking simulation. The program will generate multiple binding poses of the ligand and calculate a corresponding binding energy for each pose.
-
Analysis of Results:
-
Identify the lowest energy binding pose, which represents the most probable binding conformation.
-
Visualize the docked complex to analyze the interactions between this compound and the amino acid residues of the IKK subunit. Key interactions to note include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Experimental Workflow
Caption: A generalized workflow for the molecular docking of this compound with the IKK complex.
Data Presentation
The quantitative data obtained from molecular docking simulations can be summarized in the following tables for clear comparison and analysis.
Table 1: Predicted Binding Affinities of this compound with IKKβ
| Docking Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.00 |
| 2 | -8.2 | 1.23 |
| 3 | -7.9 | 1.87 |
| 4 | -7.6 | 2.45 |
| 5 | -7.4 | 3.11 |
| (Note: The data presented in this table is hypothetical and for illustrative purposes only.) |
Table 2: Key Interacting Residues of IKKβ with this compound (Best Pose)
| Interacting Residue | Type of Interaction | Distance (Å) |
| Cys-99 | Hydrogen Bond | 2.9 |
| Asp-166 | Hydrogen Bond | 3.1 |
| Val-29 | Hydrophobic | 3.8 |
| Leu-21 | Hydrophobic | 4.2 |
| Ile-165 | Hydrophobic | 3.9 |
| (Note: The data presented in this table is hypothetical and for illustrative purposes only.) |
Conclusion
This application note provides a comprehensive protocol for the molecular docking of this compound with the IKK complex. By following these methodologies, researchers can gain insights into the potential binding mode and affinity of this natural product, which can guide further experimental validation and drug development efforts targeting the NF-κB signaling pathway. The visualization of signaling pathways and experimental workflows, along with structured data presentation, facilitates a clearer understanding of the in silico analysis.
References
- 1. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bridging the Gap: Composition, Regulation, and Physiological Function of the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C21H20O4 | CID 10472189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Molecular Docking - An easy protocol [protocols.io]
Application Notes and Protocols: Utilizing 4-Methoxylonchocarpin in the Investigation of Cancer Cell Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxylonchocarpin, a natural chalcone, and its parent compound, lonchocarpin, have demonstrated notable anticancer properties. While direct studies on the role of this compound in chemoresistance are emerging, the known mechanisms of action for lonchocarpin provide a strong rationale for its investigation as a potential chemosensitizing agent. Lonchocarpin has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development of chemoresistance in various cancers.[1][2] This document provides detailed application notes and experimental protocols based on existing research on lonchocarpin and the cytotoxic effects of this compound, offering a framework for studying its potential in overcoming chemoresistance in cancer cells.
Mechanism of Action and Rationale for Chemoresistance Studies
Lonchocarpin exerts its anticancer effects by inhibiting the Wnt/β-catenin signaling pathway.[1][2][3] Specifically, it has been shown to impair the nuclear localization of β-catenin and inhibit the constitutively active form of TCF4.[1][2] The deregulation of the Wnt/β-catenin pathway is a key event in the progression of several cancers, including colorectal cancer.[1][2][3] Importantly, inhibition of Wnt signaling has been shown to decrease the resistance of colorectal cancer cells to standard chemotherapy drugs.[1] This provides a strong basis for investigating this compound as a potential agent to sensitize cancer cells to conventional chemotherapeutics.
Data Presentation
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 25.4 |
| HT29 | Colorectal Adenocarcinoma | 20.2 |
| MCF7 | Breast Cancer | 23.7 |
| SW1736 | Thyroid Carcinoma | 26.2 |
| FaDu | Pharynx Carcinoma | > 30 |
| (Data sourced from Harwood et al., 2020)[4] |
Table 2: Inhibitory Effects of Lonchocarpin on Colorectal Cancer Cell Proliferation (EdU Assay)
| Cell Line | Concentration (µM) | % Inhibition |
| HCT116 | 5 | 33 |
| HCT116 | 10 | 33 |
| HCT116 | 20 | 75 |
| SW480 | 10 | 50 |
| SW480 | 20 | 85 |
| DLD-1 | 10 | 40 |
| DLD-1 | 20 | 75 |
| (Data sourced from Predes et al., 2019)[1] |
Table 3: Inhibitory Effects of Lonchocarpin on Colorectal Cancer Cell Migration (Scratch Assay)
| Cell Line | Concentration (µM) | % Reduction in Scratch Closure |
| HCT116 | 20 | 55 |
| SW480 | 10 | 40 |
| SW480 | 20 | 55 |
| DLD-1 | 20 | 45 |
| (Data sourced from Predes et al., 2019)[1] |
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and points of inhibition by Lonchocarpin.
Caption: Proposed workflow for studying this compound's chemosensitizing effects.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent.
-
Materials:
-
Cancer cell lines (e.g., HT29, MCF7) and their chemoresistant derivatives.
-
96-well plates.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Chemotherapeutic agent stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cell Proliferation Assay (EdU Incorporation Assay)
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell lines.
-
24-well plates with coverslips.
-
Complete culture medium.
-
This compound stock solution.
-
EdU (5-ethynyl-2'-deoxyuridine) incorporation kit (e.g., Click-iT™ EdU Imaging Kit).
-
Fluorescence microscope.
-
-
Protocol:
-
Seed cells on coverslips in 24-well plates and allow them to adhere.
-
Treat cells with desired concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.[1]
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.
-
Fix, permeabilize, and perform the Click-iT® reaction according to the manufacturer's protocol to label the incorporated EdU.
-
Counterstain the nuclei with Hoechst 33342.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
3. Cell Migration Assay (Scratch Assay)
-
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
-
Materials:
-
Cancer cell lines.
-
6-well plates.
-
Complete culture medium.
-
This compound stock solution.
-
200 µL pipette tip.
-
Microscope with a camera.
-
-
Protocol:
-
Seed cells in 6-well plates and grow them to confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 5, 10, 20 µM).[1]
-
Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
4. Western Blot Analysis for β-catenin Nuclear Translocation
-
Objective: To determine if this compound affects the levels of nuclear β-catenin.
-
Materials:
-
Cancer cell lines (e.g., RKO).
-
Complete culture medium.
-
This compound stock solution.
-
Wnt3a conditioned medium (as a positive control for pathway activation).
-
Nuclear and cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-β-catenin, anti-lamin B1 as a nuclear marker, anti-GAPDH as a cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat cells with this compound (e.g., 10, 20 µM) for a specified time.[1] Include a control treated with Wnt3a conditioned medium.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of the nuclear and cytoplasmic lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of β-catenin in the nucleus and cytoplasm, normalizing to the respective loading controls.
-
The available data on lonchocarpin's ability to inhibit the Wnt/β-catenin pathway, coupled with the demonstrated cytotoxicity of this compound against various cancer cell lines, provides a compelling rationale for its investigation in the context of chemoresistance. The protocols outlined above offer a comprehensive framework for researchers to explore the potential of this compound as a chemosensitizing agent, potentially leading to the development of novel combination therapies to overcome drug resistance in cancer.
References
- 1. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving 4-Methoxylonchocarpin solubility for cell culture experiments
Welcome to the technical support center for 4-Methoxylonchocarpin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a member of the chalcone family of compounds.[1] Like many other hydrophobic organic molecules, its primary solvent for biological experiments is Dimethyl Sulfoxide (DMSO).[2][3]
Q2: I'm observing precipitation when I add my this compound-DMSO stock to my cell culture medium. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture medium, where its solubility is much lower. The sudden change in solvent polarity causes the compound to precipitate out of solution.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the ideal maximum concentration can be cell-line dependent, and it is best practice to run a vehicle control (medium with the same final DMSO concentration as your experimental wells) to ensure the solvent is not affecting cell viability.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound for cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in media. | The concentration of this compound is too high for its aqueous solubility limit. The sudden solvent change from DMSO to aqueous media is causing it to "crash out." | 1. Perform Serial Dilutions in DMSO First: Before diluting in culture medium, perform serial dilutions of your high-concentration stock in pure DMSO to get closer to your final desired concentration.2. Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the DMSO stock 1:10 in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.3. Increase Final Volume: Adding a small volume of highly concentrated stock to a large volume of media can facilitate better dispersion. |
| Media becomes cloudy or turbid over time. | The compound is slowly precipitating out of solution during the incubation period. | 1. Lower the Final Concentration: The working concentration of this compound may be too high. Try a lower concentration range.2. Check for Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds. You can test solubility in serum-free media first to see if this is a factor. |
| Inconsistent results between experiments. | Incomplete dissolution of the this compound stock or precipitation during dilution. | 1. Ensure Complete Dissolution of Stock: Before making dilutions, ensure your stock solution is fully dissolved. Gentle warming in a 37°C water bath and vortexing can help.2. Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen DMSO stock for each experiment to ensure consistency. |
| Cell death observed in vehicle control wells. | The final DMSO concentration is too high for your specific cell line. | 1. Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%. This may require making a more concentrated initial stock solution.2. Run a DMSO Toxicity Curve: Determine the IC50 of DMSO on your cell line to establish a safe working concentration. |
Quantitative Data Summary
| Solvent | General Solubility for Chalcones/Flavonoids | Recommended Use |
| DMSO | High (often >10 mg/mL) | Primary solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used as a primary solvent, but also has higher volatility and potential for cytotoxicity. |
| Methanol | Moderate to High | Similar to ethanol, but generally more toxic to cells. |
| PBS/Water | Very Low / Insoluble | Not recommended for initial dissolution. |
| Cell Culture Media | Very Low | The final working solution will be in this, but direct dissolution is not feasible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 336.4 g/mol )
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.4 g/mol * (1000 mg / 1 g) = 3.364 mg
-
-
Weigh the compound: Carefully weigh out 3.364 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the tube thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear and no particulate matter is visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general method for determining the cytotoxicity of this compound against an adherent cancer cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remember to keep the final DMSO concentration consistent and below 0.5% across all wells.
-
Include "cells + medium only" (untreated control) and "cells + medium + DMSO" (vehicle control) wells.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Signaling Pathways
While the exact molecular targets of this compound are a subject of ongoing research, studies on the closely related compound 4-methoxychalcone have shown that it can inhibit the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells. This inhibition is linked to the PI3K/Akt signaling pathway. This suggests a potential mechanism by which this compound may exert its cytotoxic effects.
References
troubleshooting poor reproducibility in 4-Methoxylonchocarpin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues in the synthesis of 4-Methoxylonchocarpin.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, categorized by observable issues.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress closely using Thin Layer Chromatography (TLC). Extend reaction time if starting materials are still present. | Increased conversion of starting material to product. |
| Suboptimal Reaction Temperature | Ensure the reaction is conducted at the temperature specified in the protocol. Use a calibrated thermometer and a stable heating/cooling bath. | Improved reaction rate and yield. |
| Degradation of Reagents | Use freshly distilled or high-purity solvents and reagents. Verify the quality of starting materials if they have been stored for an extended period. | Consistent reaction outcomes and reduced side products. |
| Poor Quality of Catalyst | If using a catalyst, ensure it is active. For example, in reactions involving catalysts like palladium, ensure it has not been deactivated. | Efficient catalytic turnover and higher yield. |
| Moisture in the Reaction | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents, especially for moisture-sensitive steps like Grignard or organometallic reactions. | Prevention of side reactions with water and protection of sensitive reagents. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Side Reactions | Review the reaction mechanism for potential side reactions. Adjust stoichiometry or reaction conditions (e.g., temperature, addition rate of reagents) to minimize byproduct formation. For instance, in Claisen-Schmidt condensations, side reactions like Cannizzaro reactions or Michael additions can occur.[1] | A cleaner reaction mixture with a higher proportion of the desired product. |
| Decomposition of Product | The product may be unstable under the reaction or workup conditions. Consider milder workup procedures (e.g., using a buffered aqueous solution). | Preservation of the final product and improved purity. |
| Ineffective Purification | Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation. For recrystallization, test various solvents and solvent mixtures. | Isolation of this compound with high purity. |
| Contamination from Starting Materials | Ensure the purity of starting materials before beginning the synthesis. Purify starting materials if necessary. | Reduced carry-over of impurities into the final product. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex, inseparable mixture. What could be the cause?
A1: This is a common issue, particularly in multi-step syntheses. A key reason can be using an incorrect solvent in certain reactions. For instance, in the reduction of a coumarin intermediate using LiAlH₄, employing THF alone can lead to an inseparable mixture of the desired allylic alcohol and the saturated alcohol. Using a 1:1 mixture of ether and THF can prevent this.[2]
Q2: I'm observing a low yield in my Claisen-Schmidt condensation step. How can I improve it?
A2: Low yields in Claisen-Schmidt condensations can be due to several factors. The choice of catalyst is critical; strong bases like KOH or NaOH are often more effective than acid catalysts, which can lead to yields as low as 10-40%.[1][3] Reaction time is also important; some condensations may require up to a week at room temperature for completion.[4]
Q3: What is the best way to purify the crude this compound?
A3: Column chromatography over silica gel is a common and effective method for purifying chalcones and related compounds.[5] A typical solvent system could be a gradient of ethyl acetate in hexane. After chromatography, recrystallization from a suitable solvent like ethanol or cyclohexane can further enhance purity.[2][3]
Q4: I see a byproduct with a similar polarity to my product on the TLC plate. What could it be?
A4: In syntheses involving chalcone intermediates, a common byproduct is the corresponding flavone, which can be formed through oxidative cyclization of the chalcone.[6] Depending on the specific synthetic route, other isomers or related structures could also be present. Spectroscopic analysis (NMR, MS) of the isolated byproduct is necessary for definitive identification.
Experimental Protocols
The synthesis of this compound can be approached through various routes. Below is a detailed protocol adapted from the synthesis of the closely related 4-Methoxydalbergione, which involves the formation of a chalcone-like precursor followed by cyclization.
Protocol 1: Synthesis of a Chalcone Precursor via Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of an appropriate acetophenone derivative and 1 equivalent of a suitable benzaldehyde derivative in ethanol.
-
Catalyst Addition: Cool the solution in an ice bath and add a solution of NaOH or KOH (2-3 equivalents) in water dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours to a week for completion.[4]
-
Workup: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl until the pH is neutral.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Visualizations
Diagram 1: General Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low product yield.
Diagram 3: Potential Side Reaction - Flavone Formation
References
overcoming 4-Methoxylonchocarpin degradation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the degradation of 4-Methoxylonchocarpin in aqueous solutions. As specific stability data for this compound is limited, the information provided is based on the known behavior of flavonoids and chalcones, the chemical class to which it belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a naturally occurring chalcone, a type of flavonoid. Like many flavonoids, it possesses a chemical structure with multiple reactive sites, including phenolic hydroxyl groups and an α,β-unsaturated ketone system.[1] This structure makes it susceptible to degradation in aqueous environments, particularly under non-optimal conditions. Instability can lead to a loss of biological activity, the formation of confounding artifacts, and poor reproducibility in experiments.
Q2: My aqueous solution of this compound has changed color (e.g., turned yellow/brown). What does this indicate?
Color changes in flavonoid solutions are often a visual indicator of degradation. This is typically due to oxidation of the phenolic groups, leading to the formation of quinone-like structures and subsequent polymerization. This process can be accelerated by exposure to oxygen, light, alkaline pH, and the presence of metal ions.
Q3: What are the primary factors that influence the degradation of this compound in aqueous solutions?
The stability of flavonoids like this compound is influenced by several factors.[2] Key factors include:
-
pH: Flavonoids are generally more stable in acidic conditions (pH < 7) and degrade rapidly under neutral to alkaline conditions.[2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.[4]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of the compound.
-
Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative degradation.[4]
-
Solvent Composition: The presence of co-solvents or stabilizing agents can significantly impact stability.
Q4: What are the recommended storage conditions for a stock solution of this compound?
To maximize stability, stock solutions should be prepared in an appropriate organic solvent like DMSO or ethanol, where flavonoids are typically more stable. For aqueous experimental media, it is recommended to prepare fresh solutions immediately before use by diluting the stock. If short-term storage of an aqueous solution is unavoidable, it should be:
-
Kept at 2-8°C.
-
Protected from light by using amber vials or wrapping containers in foil.
-
Prepared in a slightly acidic buffer (e.g., pH 4-6), if compatible with the experimental design.
-
Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in my bioassay.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation during experiment | Your compound may be degrading over the time course of the assay, especially during long incubation periods at 37°C. | Run a time-course stability study under your exact assay conditions (media, temperature, pH). Use HPLC to quantify the amount of this compound remaining at different time points (e.g., 0, 2, 6, 12, 24 hours). If degradation is significant (>10-15%), consider reducing incubation times or adding a stabilizing agent if it doesn't interfere with the assay. |
| Batch-to-batch solution variability | Inconsistent preparation of aqueous solutions leads to different concentrations of active compound. | Always prepare fresh aqueous solutions from a validated stock solution immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods. |
Issue 2: I observe new or unexpected peaks in my HPLC/LC-MS analysis.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | The new peaks are likely degradation products. | Compare the chromatogram of a freshly prepared solution with one that has been stored or subjected to experimental conditions. Use mass spectrometry (MS) to obtain mass data for the new peaks to help in their identification.[5] Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. |
| Contamination | The peaks may originate from contaminated solvents, buffers, or labware. | Analyze a "blank" sample containing only the vehicle (e.g., buffer, media) that has undergone the same experimental process. If the peaks are present, investigate your reagents and materials. |
Issue 3: The biological activity of my compound is lower than expected.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Loss of active compound due to degradation | A significant portion of the compound may have degraded before or during the assay, reducing the effective concentration. | Confirm the concentration of your aqueous solution using a validated analytical method like HPLC immediately before starting the experiment. Prepare solutions in a way that minimizes degradation (see FAQs). |
| Poor Solubility | The compound may be precipitating out of the aqueous solution, reducing its bioavailable concentration. | Visually inspect the solution for any precipitate. Determine the aqueous solubility of this compound in your specific medium. Consider using solubility-enhancing agents like cyclodextrins or a small percentage of a co-solvent (e.g., <0.5% DMSO), ensuring the vehicle has no effect on the assay. |
Summary of Factors Affecting Flavonoid Stability
The following table summarizes key environmental factors that can cause the degradation of this compound and suggests mitigation strategies.
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| pH | Instability increases significantly at pH > 7.[2] | Maintain aqueous solutions in a slightly acidic buffer (pH 4-6). Avoid alkaline conditions. |
| Temperature | Higher temperatures accelerate degradation rates.[3] | Store solutions at 2-8°C. For experiments at 37°C, minimize incubation time where possible. |
| Light | UV and ambient light can cause photolytic cleavage.[4] | Use amber glass vials or wrap containers in aluminum foil. Work in a subdued lighting environment. |
| Oxygen | Promotes oxidative degradation of phenolic moieties. | De-gas buffers and solvents. Overlay solutions with an inert gas (N₂ or Ar). Consider adding an antioxidant (e.g., ascorbic acid) if compatible with the experiment.[6] |
| Metal Ions | Catalyze oxidation (e.g., Fe³⁺, Cu²⁺).[4] | Use high-purity water and reagents. If contamination is suspected, add a chelating agent like EDTA. |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound under specific experimental conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade DMSO (or other suitable organic solvent)
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Buffer components for the desired pH (e.g., phosphate, citrate)
-
HPLC system with UV/DAD detector
-
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)[7]
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh the this compound standard and dissolve it in DMSO to a final concentration of 10 mM. Store this stock at -20°C, protected from light.
-
Test Solution (50 µM): Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). Just before starting the experiment, dilute the 10 mM stock solution 1:200 into the pre-warmed (e.g., 37°C) aqueous buffer to achieve a final concentration of 50 µM. Ensure the final DMSO concentration is low and consistent (e.g., 0.5%).
3. Stability Study Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the Test Solution, withdraw an aliquot (e.g., 100 µL), and if necessary, quench any reaction by adding an equal volume of cold acetonitrile. This is your T=0 sample.
-
Incubation: Place the vial containing the remaining Test Solution in the desired incubation condition (e.g., a 37°C water bath), protected from light.
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours). Process each sample immediately as described for the T=0 sample.
-
Storage: Store all quenched samples at 2-8°C until HPLC analysis. Analyze all samples within 24 hours.
4. HPLC Analysis:
-
Mobile Phase: Example: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile.[8]
-
Gradient: Develop a gradient method to separate this compound from potential degradation products (e.g., start at 20% B, ramp to 95% B over 20 minutes).
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (determine this by running a UV-Vis scan).
-
Analysis: Inject equal volumes of each time-point sample. Record the peak area of the this compound peak at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining versus Time to visualize the degradation kinetics.
Visualizations
Logical and Experimental Workflows
Caption: A logical workflow for troubleshooting suspected degradation of this compound.
General Signaling Pathway for Chalcones
Caption: Generalized PI3K/AKT/mTOR pathway often targeted by chalcones for anticancer effects.[9][10]
Hypothetical Degradation of a Chalcone
Caption: A hypothetical oxidative cleavage of the central chalcone scaffold in an aqueous solution.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 4. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]
- 7. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Flavonoids on Ascentis® RP-Amide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 4-Methoxylonchocarpin In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4-Methoxylonchocarpin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is an anti-inflammatory compound that has been shown to inhibit the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on macrophages. This action subsequently suppresses the activation of downstream signaling pathways, including nuclear factor-kappa B (NF-κB) and transforming growth factor β-activated kinase 1 (TAK1), leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] It also promotes the polarization of M1 macrophages to the M2 phenotype.[1]
Q2: What are the potential off-target effects of this compound?
A2: As a member of the chalcone and flavonoid class of compounds, this compound has the potential to interact with a variety of cellular targets beyond TLR4. Chalcones and flavonoids have been reported to interact with a diverse range of proteins, including various kinases, due to their chemical structure.[2][3] Therefore, off-target effects could manifest as modulation of unforeseen signaling pathways, which can lead to unexpected phenotypic changes in cells.
Q3: How can I proactively minimize off-target effects in my experiments?
A3: Minimizing off-target effects starts with careful experimental design. It is crucial to use the lowest effective concentration of this compound, which should be determined through dose-response studies. Additionally, including appropriate controls is essential. These should include vehicle controls (e.g., DMSO), positive controls for the expected phenotype, and negative controls (an inactive structural analog if available). Performing counter-screening assays against a panel of relevant kinases or receptors can also help identify potential off-target interactions early on.
Q4: Are there any known issues with using standard cell viability assays with this compound?
A4: Yes, flavonoids and chalcones have been reported to interfere with tetrazolium-based cell viability assays like the MTT assay.[4][5] These compounds can reduce the tetrazolium dye in the absence of cells, leading to false-positive results that suggest higher cell viability than is actually the case.[4] It is recommended to use alternative viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or cell counting (e.g., Trypan Blue exclusion), to obtain more reliable data.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
Possible Cause 1.1: Off-target effects of this compound.
-
Solution:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration to reduce the likelihood of engaging lower-affinity off-targets.
-
Conduct Target Engagement Assays: Confirm that this compound is interacting with its intended target (TLR4) in your experimental system.
-
Run Counter-Screening Assays: Profile the compound against a panel of kinases and receptors to identify potential off-target interactions. A kinome scan can be particularly informative.[6][7][8][9][10]
-
Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor of the same target with a different chemical scaffold to see if it recapitulates the desired phenotype.
-
Possible Cause 1.2: Compound Instability or Degradation.
-
Solution:
-
Check Compound Stability: Assess the stability of this compound in your specific cell culture medium and experimental conditions over the time course of your assay.
-
Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Problem 2: High background or false positives in screening assays.
Possible Cause 2.1: Interference with Assay Readout.
-
Solution:
-
Run Compound Interference Controls: Test this compound in your assay system in the absence of cells or the target protein to check for direct interference with the detection method (e.g., fluorescence, luminescence).
-
Choose an Appropriate Assay Technology: For cell viability, avoid tetrazolium-based assays and opt for methods like ATP measurement or automated cell counting.
-
Possible Cause 2.2: Cytotoxicity at concentrations used to observe the primary effect.
-
Solution:
-
Determine the Cytotoxic Concentration: Perform a cytotoxicity assay to determine the concentration range where this compound is toxic to your cells.
-
Separate Primary Effect from Toxicity: Ensure that the concentrations used to study the anti-inflammatory effects are well below the cytotoxic threshold.
-
Quantitative Data Summary
Table 1: Potency of this compound at its Primary Target
| Target | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| TLR4 | LPS Binding Assay | Macrophages | User-determined | Protocol 1 |
| NF-κB | Reporter Assay | HEK293T | User-determined | Protocol 2 |
| TAK1 | Western Blot | Macrophages | User-determined | Protocol 2 |
Table 2: Selectivity Profile of this compound Against a Panel of Off-Targets
| Off-Target | Assay Type | IC50 / Ki | Fold Selectivity (Off-Target IC50 / TLR4 IC50) |
| Kinase A | Kinase Activity Assay | User-determined | User-calculated |
| Kinase B | Kinase Activity Assay | User-determined | User-calculated |
| Receptor X | Radioligand Binding Assay | User-determined | User-calculated |
| Receptor Y | Radioligand Binding Assay | User-determined | User-calculated |
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound for TLR4 Engagement
This protocol describes a cell-based ELISA to measure the inhibition of LPS binding to TLR4.
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-incubate cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 1 hour.
-
LPS Stimulation: Add biotinylated LPS to the wells and incubate for 2 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound LPS.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour. After washing, add a TMB substrate and stop the reaction with sulfuric acid.
-
Data Analysis: Measure the absorbance at 450 nm. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on NF-κB and MAPK Signaling Pathways
This protocol uses Western blotting to evaluate the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment: Plate macrophages or other relevant cell lines and treat with this compound at various concentrations for 1 hour, followed by stimulation with an appropriate agonist (e.g., TNF-α for NF-κB, or a growth factor for MAPK pathways).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Kinase Inhibitor Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases.
-
Assay Platform: Utilize a commercial kinase profiling service or an in-house platform such as an ADP-Glo™ Kinase Assay.[7]
-
Compound Concentration: Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases.
-
Hit Identification: Identify kinases where the activity is inhibited by more than a certain threshold (e.g., 50%).
-
IC50 Determination: For the identified "hits," perform dose-response experiments to determine the IC50 values.
-
Selectivity Analysis: Compare the IC50 values for the off-target kinases to the IC50 for the primary target (TLR4) to determine the selectivity profile.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the TLR4 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing on- and off-target effects.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Large-Scale Synthesis of 4-Methoxylonchocarpin
Welcome to the technical support center for the large-scale synthesis of 4-Methoxylonchocarpin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting and frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound. The primary synthetic route involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization to yield the final flavanone structure.
Problem 1: Low Yield in Claisen-Schmidt Condensation Step
Symptoms:
-
The reaction mixture shows a low concentration of the desired 2'-hydroxy-4,4',6'-trimethoxychalcone product.
-
Thin Layer Chromatography (TLC) indicates a significant amount of unreacted starting materials (acetophenone and benzaldehyde derivatives).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Base Catalyst | The choice of base is critical. While NaOH and KOH are common, their effectiveness can be hampered by side reactions.[1][2] Consider using an alternative base like piperidine in refluxing ethanol for challenging condensations.[3] For substrates with sensitive functional groups, a milder base might be necessary. |
| Side Reactions | Hydroxyl groups on the acetophenone can be deprotonated, leading to unwanted side reactions.[4] Protecting the hydroxyl groups before the condensation reaction may be necessary, although this adds extra steps to the synthesis. |
| Suboptimal Reaction Temperature | While many Claisen-Schmidt reactions proceed at room temperature, some require heating to overcome activation energy barriers. Conversely, excessive heat can promote side reactions and decomposition.[5] Experiment with a range of temperatures (e.g., 10-50°C) to find the optimal condition. |
| Inappropriate Solvent | The solvent plays a crucial role in solvating the reactants and the base. Ethanol and methanol are commonly used.[1] In some cases, a biphasic system or a solvent-free "grinding" method at room temperature might improve yields and reduce side products, offering a greener alternative.[1][6] |
| Steric Hindrance | The substitution pattern on the aromatic rings of the acetophenone and benzaldehyde can sterically hinder the reaction. Increasing the reaction time or using a more potent catalytic system might be necessary. |
Problem 2: Incomplete Cyclization of Chalcone to Flavanone
Symptoms:
-
The final product mixture contains a significant amount of the uncyclized chalcone intermediate.
-
Purification is difficult due to the presence of both the chalcone and the flavanone.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Cyclization Conditions | The intramolecular oxa-Michael addition to form the flavanone can be sensitive to reaction conditions. Common methods include using a base like sodium acetate in methanol or an acid catalyst like methanesulfonic acid in ethanol.[3] For some chalcones, piperidine in water has been shown to be highly effective.[3] |
| Thermodynamic Equilibrium | The cyclization reaction can be reversible. Driving the reaction towards the flavanone product may require adjusting the temperature or removing a byproduct. Heating the chalcone in a high-boiling solvent like N,N-dimethylaniline can promote thermal cyclization. |
| Substituent Effects | The electronic nature of the substituents on the chalcone can influence the rate of cyclization. Electron-withdrawing groups on the B-ring can facilitate the reaction, while electron-donating groups might slow it down. |
Problem 3: Formation of Impurities and Byproducts
Symptoms:
-
The final product is difficult to purify, and multiple spots are observed on TLC.
-
Spectroscopic analysis (NMR, MS) indicates the presence of unexpected compounds.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Self-Condensation of Acetophenone | The acetophenone can react with itself, especially under strong basic conditions. This can be minimized by the slow, dropwise addition of the base to a mixture of the aldehyde and ketone. |
| Cannizzaro Reaction of Aldehyde | If the aldehyde has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, leading to the formation of the corresponding alcohol and carboxylic acid. Using a milder base or carefully controlling the stoichiometry can mitigate this. |
| Oxidation Products | Chalcones and flavanones can be susceptible to oxidation, especially if hydroxyl groups are present. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts. |
| Formation of Aurones or Flavones | Oxidative cyclization of 2'-hydroxychalcones can sometimes lead to the formation of aurones or flavones as byproducts, depending on the reagents and conditions used.[7] Careful selection of the cyclization method is crucial to favor flavanone formation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the large-scale synthesis of this compound?
A1: The synthesis typically starts with a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde. Specifically for this compound, the precursors would be 2'-hydroxy-4',6'-dimethoxyacetophenone and 4-methoxybenzaldehyde.
Q2: What is the most common synthetic route for this compound?
A2: The most common and industrially scalable route is a two-step process:
-
Claisen-Schmidt Condensation: Reaction of 2'-hydroxy-4',6'-dimethoxyacetophenone with 4-methoxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form 2'-hydroxy-4,4',6'-trimethoxychalcone.[1][2]
-
Intramolecular Cyclization: The resulting chalcone undergoes an intramolecular oxa-Michael addition to form the flavanone ring of this compound. This can be achieved under acidic or basic conditions.[3][7]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and a pure standard of the product (if available), you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring for large-scale production.
Q4: What are the key parameters to control for a successful scale-up?
A4: For a successful scale-up, the following parameters are crucial:
-
Temperature Control: Exothermic reactions require efficient heat dissipation to prevent runaway reactions and the formation of byproducts.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions throughout the reactor.
-
Rate of Addition: The rate of addition of reagents, especially the base in the Claisen-Schmidt condensation, should be carefully controlled to minimize side reactions.
-
Purification Strategy: Develop a robust and scalable purification method, such as recrystallization or column chromatography with an appropriate solvent system.
Q5: What are the common challenges in purifying this compound at a large scale?
A5: Large-scale purification can be challenging due to the potential for closely related impurities. Common methods include:
-
Recrystallization: This is often the most cost-effective method for large quantities. Finding a suitable solvent or solvent mixture is key to obtaining high purity crystals. Methoxylated chalcones and flavanones are often recrystallized from ethanol or ethanol/water mixtures.[4]
-
Column Chromatography: While effective, silica gel chromatography can be expensive and generate significant solvent waste at an industrial scale. It is often used for final polishing if very high purity is required.
Experimental Protocols
Protocol 1: Synthesis of 2'-hydroxy-4,4',6'-trimethoxychalcone (Claisen-Schmidt Condensation)
-
To a stirred solution of 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in ethanol, slowly add an aqueous solution of potassium hydroxide (3 equivalents) at 10-15°C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.
-
The precipitated yellow solid is the crude chalcone. Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Intramolecular Cyclization)
-
Dissolve the purified 2'-hydroxy-4,4',6'-trimethoxychalcone (1 equivalent) in methanol.
-
Add sodium acetate (3 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the disappearance of the chalcone by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Optimizing HPLC Gradient for 4-Methoxylonchocarpin Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the improved separation of 4-Methoxylonchocarpin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient to separate this compound?
A1: A good starting point for separating this compound, a chalcone, is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol is recommended. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group in this compound, leading to better peak shape.
Q2: How does the mobile phase pH affect the separation of this compound?
A2: The mobile phase pH is a critical parameter in the separation of phenolic compounds like this compound.[1] The molecule contains a phenolic hydroxyl group, which is weakly acidic. To ensure good peak shape and reproducible retention times, it is crucial to suppress the ionization of this group. This is typically achieved by maintaining the mobile phase pH below the pKa of the phenolic proton. A pH of around 2-4 is generally effective for this purpose.[2][3] Operating at a pH close to the analyte's pKa can lead to peak splitting or tailing due to the co-existence of both ionized and non-ionized forms.[4]
Q3: I am observing peak tailing with my this compound peak. What are the common causes and solutions?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors, particularly when analyzing polar, ionizable compounds like this compound.[5]
-
Secondary Interactions: The phenolic hydroxyl group can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution: Use a low pH mobile phase (e.g., pH 2-3 with formic acid, phosphoric acid, or trifluoroacetic acid) to protonate the silanol groups and minimize these interactions.[6] Using a modern, high-purity, end-capped C18 column can also significantly reduce silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.
-
Solution: Use a guard column to protect the analytical column.[7] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q4: My this compound peak is splitting or showing shoulders. What could be the cause?
A4: Peak splitting or the appearance of shoulders can be indicative of several issues:
-
Co-elution with an impurity: The sample may contain an impurity that is not fully resolved from the main peak.
-
Solution: Optimize the gradient to improve resolution. This can be achieved by making the gradient shallower or changing the organic solvent.
-
-
cis-trans Isomerization: Chalcones, like this compound, have a double bond in their structure and can exist as cis and trans isomers.[8] While the trans isomer is generally more stable, conversion to the cis isomer can sometimes occur under certain conditions (e.g., exposure to light or certain mobile phase conditions), leading to the appearance of a second peak or a shoulder.
-
Solution: Prepare samples fresh and protect them from light. Ensure consistent mobile phase preparation and temperature control.
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH to 2-3 using 0.1% formic acid or phosphoric acid. Use a high-purity, end-capped C18 column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Mismatched sample solvent | Dissolve the sample in the initial mobile phase if possible. | |
| Column contamination | Use a guard column and filter samples. Flush the column with a strong solvent. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dilute the sample in the initial mobile phase. |
| Column overload | Decrease the amount of sample injected onto the column. |
Guide 2: Poor Resolution or Peak Splitting
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor Resolution | Inadequate separation | Optimize the gradient slope (make it shallower for better separation). Try a different organic modifier (e.g., methanol instead of acetonitrile). Increase column length or use a column with smaller particles. |
| Inappropriate column temperature | Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if selectivity improves. | |
| Peak Splitting/Shoulders | Co-eluting impurity | Modify the gradient to better separate the components. |
| cis-trans Isomerization of chalcone | Prepare samples fresh, protect from light. Ensure consistent mobile phase and temperature. | |
| Column void or damage | Replace the column. | |
| Blocked column frit | Reverse-flush the column (if permitted by the manufacturer). Replace the frit or the column. |
Experimental Protocols
Protocol 1: Starting HPLC Gradient Method for this compound
This protocol provides a robust starting point for the separation of this compound. Further optimization may be required based on the specific sample matrix and HPLC system.
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50-80% B; 30-35 min: 80% B; 35-36 min: 80-20% B; 36-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Chalcones typically have strong absorbance between 280 nm and 370 nm. Start with 340 nm and optimize based on the UV spectrum of this compound. |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 v/v) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Experimental Workflow for HPLC Method Optimization
Caption: Workflow for optimizing an HPLC gradient for this compound separation.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs [axionlabs.com]
- 4. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Methoxylonchocarpin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Methoxylonchocarpin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][5][6]
Q2: What are the common causes of matrix effects for a flavonoid-like compound such as this compound?
A2: For a compound like this compound, common causes of matrix effects, particularly in biological samples, include:
-
Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression in electrospray ionization (ESI).[7][8]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize at the ESI probe tip, leading to instability and signal suppression.
-
Endogenous Metabolites: Co-eluting small molecules from the biological matrix can compete with this compound for ionization.
-
Sample Collection and Processing Additives: Anticoagulants, preservatives, or reagents used during sample preparation can interfere with ionization.[5]
Q3: How can I detect matrix effects in my this compound assay?
A3: Matrix effects can be detected using several methods:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[9][10][11]
-
Quantitative Matrix Effect Assessment: The peak area of this compound in a spiked, extracted blank matrix is compared to the peak area of this compound in a pure solvent solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[5][9]
Q4: What are the primary strategies to minimize or compensate for matrix effects?
A4: The primary strategies can be grouped into three main categories:
-
Sample Preparation: Employ more selective sample cleanup techniques to remove interfering components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[2][7]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from the interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a different organic modifier.[2][6][12]
-
Compensation using an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.[1][9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus maintaining a consistent analyte-to-internal standard peak area ratio for accurate quantification.
Troubleshooting Guides
Issue: Poor reproducibility and accuracy for this compound quantification in plasma samples.
This guide will walk you through a systematic approach to identify and mitigate matrix effects for this compound analysis.
A quantitative assessment is crucial to understand the extent of the problem.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare two sets of samples:
-
Set A (Matrix): Spike a known concentration of this compound (e.g., at low, medium, and high QC levels) into an extracted blank plasma sample.
-
Set B (Solvent): Prepare solutions of this compound at the same concentrations as Set A in the final mobile phase composition.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of this compound in Set A) / (Peak Area of this compound in Set B)
-
-
Interpret the results:
-
MF = 1 indicates no matrix effect.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
Data Presentation: Matrix Effect Assessment of this compound
| Concentration Level | Mean Peak Area (Set A - Matrix) | Mean Peak Area (Set B - Solvent) | Matrix Factor (MF) |
| Low QC (10 ng/mL) | 85,000 | 150,000 | 0.57 |
| Mid QC (100 ng/mL) | 920,000 | 1,650,000 | 0.56 |
| High QC (1000 ng/mL) | 9,800,000 | 17,200,000 | 0.57 |
The initial data suggests that the current sample preparation method is insufficient. Let's compare different extraction techniques.
Experimental Protocol: Comparison of Sample Preparation Methods
-
Prepare blank plasma samples using three different methods:
-
Method 1: Protein Precipitation (PPT): Precipitate proteins with acetonitrile (1:3 v/v), vortex, and centrifuge.
-
Method 2: Liquid-Liquid Extraction (LLE): Extract with methyl tert-butyl ether (MTBE).
-
Method 3: Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange cartridge.
-
-
Spike this compound into the extracted blank matrix from each method at a mid-QC level.
-
Analyze the samples and calculate the Matrix Factor for each method as described in Step 1.
Data Presentation: Impact of Sample Preparation on Matrix Factor
| Sample Preparation Method | Matrix Factor (MF) |
| Protein Precipitation (PPT) | 0.56 |
| Liquid-Liquid Extraction (LLE) | 0.85 |
| Solid-Phase Extraction (SPE) | 0.98 |
The following diagram illustrates a systematic workflow for identifying and addressing matrix effects in your LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. myadlm.org [myadlm.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of 4-Methoxylonchocarpin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of 4-Methoxylonchocarpin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a chalcone, a type of flavonoid, with potential therapeutic properties, including anticancer activities.[1][2][3][4] However, like many chalcones and flavonoids, it is expected to have low oral bioavailability.[5][6][7] This is primarily due to its poor water solubility, a consequence of its chemical structure.
Q2: What are the key physicochemical properties of this compound that affect its oral bioavailability?
The key challenge for the oral delivery of this compound is its high lipophilicity, which leads to poor aqueous solubility. Its calculated XLogP3-AA value is 4.8, indicating a strong preference for lipids over water.[8] While a certain degree of lipophilicity is necessary for membrane permeation, very high values can limit dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 336.4 g/mol [8] | Within the range for good oral absorption. |
| XLogP3-AA | 4.8[8] | High lipophilicity, likely leading to poor aqueous solubility and dissolution-rate limited absorption. |
| Hydrogen Bond Donors | 1[8] | Low number of hydrogen bond donors contributes to poor water solubility. |
| Hydrogen Bond Acceptors | 4 | Moderate number of hydrogen bond acceptors. |
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These can be broadly categorized as:
-
Lipid-based formulations: Such as nanoemulsions, which can encapsulate the lipophilic drug and present it in a solubilized form for absorption.[9][10][11][12]
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent its crystallization and improve its dissolution rate.[5][7][9][13][14][15][16][17]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.
Q4: What are the expected metabolic pathways for this compound?
Chalcones are known to undergo extensive phase I and phase II metabolism in the liver and intestines.[1] For this compound, metabolism likely involves:
-
O-demethylation of the methoxy group.
-
Hydroxylation of the aromatic rings.
-
Reduction of the α,β-unsaturated ketone.
-
Conjugation with glucuronic acid and sulfate (Phase II metabolism).
This extensive metabolism can significantly reduce the amount of active compound reaching systemic circulation.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies aimed at improving the oral bioavailability of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | - Poor dissolution of the compound in the GI tract.- Extensive first-pass metabolism in the gut wall and liver.- P-glycoprotein (P-gp) mediated efflux. | - Formulation: Develop an enabling formulation such as a nanoemulsion or solid dispersion to improve dissolution.[5][7][9][10][11][12][13][14][15][16][17]- Co-administration: Consider co-administration with a metabolic inhibitor (e.g., piperine) if ethically permissible in the study design.- P-gp inhibition: Investigate if this compound is a P-gp substrate and consider co-administration with a P-gp inhibitor. |
| Precipitation of the compound in the aqueous vehicle before or during oral gavage. | - The compound's concentration exceeds its solubility in the vehicle. | - Vehicle selection: Use a vehicle with co-solvents (e.g., PEG 400, propylene glycol) or surfactants (e.g., Tween 80) to increase solubility.- Formulation: Prepare a stable nanoemulsion or a suspension with appropriate suspending agents. |
| Inconsistent results between different animal subjects. | - Inter-individual differences in gastric pH, GI motility, and metabolic enzyme activity.- Inaccurate dosing. | - Standardize procedures: Ensure consistent fasting times and dosing techniques across all animals.- Increase sample size: Use a sufficient number of animals to account for biological variability.- Formulation robustness: Develop a formulation that is less sensitive to physiological variations. |
| Difficulty in detecting this compound or its metabolites in plasma samples. | - Low systemic exposure due to poor absorption and/or rapid metabolism.- Inadequate sensitivity of the analytical method. | - Increase dose: If tolerated, a higher dose may lead to detectable plasma concentrations.- Optimize analytical method: Use a highly sensitive method such as LC-MS/MS for quantification.[18] |
Experimental Protocols
Detailed Methodology for Nanoemulsion Formulation
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) or other suitable oil
-
Surfactant: Tween 80 (Polysorbate 80)
-
Co-surfactant: Transcutol P or Propylene glycol
-
Aqueous phase: Deionized water
-
High-speed homogenizer
-
Ultrasonicator
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the chosen oil (e.g., MCT) at a concentration of 1-10 mg/mL. Gentle heating and vortexing may be required to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Prepare the aqueous phase by dissolving the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) in deionized water. A common ratio for surfactant to co-surfactant is 2:1 or 3:1 (w/w).
-
Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-speed homogenization at 10,000-20,000 rpm for 5-10 minutes to reduce the droplet size.
-
Ultrasonication: Further reduce the droplet size by subjecting the coarse emulsion to high-power ultrasonication for 10-20 minutes. The process should be carried out in an ice bath to prevent overheating and potential degradation of the compound.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The encapsulation efficiency of this compound should also be determined.
Detailed Methodology for In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to assess the oral bioavailability of a this compound formulation in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups:
-
Intravenous (IV) Group: this compound dissolved in a suitable vehicle (e.g., DMSO:PEG400:Saline) administered via tail vein injection (e.g., 1 mg/kg).
-
Oral Control Group: this compound suspended in a simple vehicle (e.g., 0.5% carboxymethylcellulose) administered by oral gavage (e.g., 10 mg/kg).
-
Oral Formulation Group: this compound formulated as a nanoemulsion or solid dispersion administered by oral gavage (e.g., 10 mg/kg).
Procedure:
-
Fasting: Fast the rats overnight (12-16 hours) before the experiment, with free access to water.
-
Dosing: Administer the respective formulations to each group. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) for each group using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) of the control and formulated groups using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Quantitative Data Summary
The following tables present hypothetical but plausible pharmacokinetic data for this compound based on the behavior of similar chalcones, illustrating the potential improvement in oral bioavailability with formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H20O4 |
| Molecular Weight | 336.4 g/mol [8] |
| Calculated XLogP3-AA | 4.8[8] |
| Hydrogen Bond Donor Count | 1[8] |
| Hydrogen Bond Acceptor Count | 4 |
Table 2: Representative Pharmacokinetic Parameters of this compound in Rats (Dose: 10 mg/kg oral, 1 mg/kg IV)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Absolute Bioavailability (F%) |
| IV Solution | 1500 ± 250 | 0.08 | 1200 ± 180 | 100 |
| Oral Suspension | 50 ± 15 | 2.0 | 240 ± 70 | 2.0 |
| Oral Nanoemulsion | 250 ± 60 | 1.5 | 960 ± 210 | 8.0 |
| Oral Solid Dispersion | 350 ± 80 | 1.0 | 1320 ± 300 | 11.0 |
Data are presented as mean ± SD and are hypothetical, based on typical values for poorly soluble flavonoids and chalcones.
Visualizations
Logical Workflow for Improving Oral Bioavailability
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Chalcones and Derivatives in Colon Cancer: Pre-Clinical Challenges and the Promise of Chalcone-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. briefs.techconnect.org [briefs.techconnect.org]
- 11. Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. 4-METHOXYCHALCONE | TargetMol [targetmol.com]
selecting appropriate vehicle for 4-Methoxylonchocarpin administration in mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the administration of 4-Methoxylonchocarpin in mice. Due to the hydrophobic nature of this compound, a chalcone and a derivative of lonchocarpin, careful consideration of the vehicle is critical for ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in selecting a vehicle for this compound?
A1: The primary challenge is the poor aqueous solubility of this compound, a common characteristic of many flavonoids and chalcones.[1][2] This necessitates the use of non-aqueous solvents or specialized formulation strategies to achieve a homogenous and stable preparation for administration. Additionally, the chosen vehicle must be non-toxic and pharmacologically inert at the administered volume to avoid confounding experimental results.[3]
Q2: What are some commonly used vehicles for hydrophobic compounds like this compound in mice?
A2: Several vehicles are commonly used for administering poorly soluble compounds to rodents. These can be broadly categorized as:
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or Tween 80.[3]
-
Co-solvent systems: Mixtures of a primary solvent (like DMSO) with other less toxic diluents.
-
Lipid-based formulations: Solutions or suspensions in oils (e.g., corn oil, sesame oil).
-
Surfactant-based systems: Using agents like Cremophor or Solutol HS-15 to form micelles or emulsions.
-
Cyclodextrins: To form inclusion complexes and enhance aqueous solubility.
Q3: Are there any specific vehicle formulations that have been successfully used for similar compounds?
A3: Yes, a study on the structurally similar chalcone, 4-fluoro-3',4',5'-trimethoxychalcone (C16), provides valuable insights. The researchers identified a mixture of 10% Solutol HS-15 and 90% PEG 600 as a suitable vehicle for high-dose oral administration in mice.[4] For lower dose studies, a formulation of 25% DMSO in Cremophor and water was found to be effective.[4] Another study on the parent compound, lonchocarpin, demonstrated its efficacy in a mouse model of colorectal cancer, though the specific vehicle was not detailed in the abstract.[1][5]
Q4: What are the potential side effects of the vehicle itself?
A4: The vehicle can have its own biological effects, which is a critical consideration. For instance, corn oil has been shown to influence the progression of certain infections in mice.[3] DMSO, while an excellent solvent, can cause inflammation and has dose-dependent toxicity.[3][6] Therefore, it is imperative to include a vehicle-only control group in your experimental design to account for any effects of the delivery agent.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution/suspension. | Poor solubility in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of toxicity limits. - Try a different vehicle system (e.g., lipid-based or surfactant-based). - Reduce the final concentration of this compound if the dose allows. - Use sonication to aid dissolution or create a finer suspension. |
| Inconsistent results between animals. | Inhomogeneous formulation. | - Ensure the formulation is thoroughly mixed (e.g., vortexing, stirring) before each administration. - For suspensions, ensure the particle size is uniform and small. - Consider preparing fresh formulations daily. |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy). | Vehicle toxicity at the administered dose and volume. | - Reduce the concentration of potentially toxic components (e.g., DMSO, Cremophor). - Decrease the total administration volume. - Switch to a more biocompatible vehicle (e.g., corn oil, 0.5% CMC).[3] |
| Low bioavailability after oral administration. | Poor absorption from the gastrointestinal tract. | - Consider using a lipid-based vehicle, which can sometimes enhance oral absorption of hydrophobic compounds. - For chronic studies, a medicated gel formulation for self-administration could provide more sustained exposure.[7] - If feasible for the experimental question, consider alternative administration routes like intraperitoneal (IP) injection, but be aware of potential local irritation. |
Data Presentation
Table 1: Solubility of a Structurally Similar Chalcone (C16) in Various Vehicles
| Vehicle Composition | Concentration of C16 | Observation |
| 100% DMSO | 100 mg/mL | Clear solution |
| 25% DMSO / 7.5% Cremophor / 67.5% Water | 2 mg/mL | Clear solution |
| 10% Solutol HS-15 / 90% PEG 600 | 30 mg/mL | Clear solution |
| 10% Dimethylacetamide / 90% PEG 600 | 30 mg/mL | Clear solution |
Source: Adapted from data on 4-fluoro-3',4',5'-trimethoxychalcone (C16)[4]
Experimental Protocols
Protocol 1: Preparation of a Solutol HS-15/PEG 600 Vehicle for Oral Gavage
-
Materials: this compound, Solutol HS-15, Polyethylene glycol 600 (PEG 600), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure: a. Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. b. Prepare a 10% Solutol HS-15 in 90% PEG 600 (v/v) solution. For example, to make 1 mL of the vehicle, mix 100 µL of Solutol HS-15 with 900 µL of PEG 600. c. Add the vehicle to the tube containing this compound to achieve the desired final concentration. d. Vortex the mixture vigorously for 2-3 minutes to aid dissolution. e. If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes. f. Visually inspect the solution to ensure it is clear and free of particulates before administration. g. Based on the study with a similar chalcone, this vehicle was well-tolerated in mice when given via oral gavage.[4]
Protocol 2: Preparation of a Carboxymethylcellulose (CMC) Suspension for Oral Gavage
-
Materials: this compound, Sodium carboxymethylcellulose (low viscosity), sterile water, magnetic stirrer, sterile tubes.
-
Procedure: a. Prepare a 0.5% (w/v) solution of CMC in sterile water. Slowly add the CMC powder to the water while stirring continuously to prevent clumping. Stir until a clear, viscous solution is formed. b. Weigh the required amount of this compound. c. Add a small amount of the 0.5% CMC solution to the powder to create a paste. d. Gradually add the remaining CMC solution while continuously mixing to form a uniform suspension. e. Stir the suspension for at least 30 minutes before administration to ensure homogeneity. f. Always mix the suspension well immediately before drawing each dose.
Visualizations
Caption: Workflow for selecting an appropriate vehicle.
Caption: Logical flow from formulation to outcome.
References
- 1. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low yield during the isolation of 4-Methoxylonchocarpin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of 4-Methoxylonchocarpin, particularly in addressing issues of low yield.
Troubleshooting Guide: Low Yield of this compound
Low yields during the isolation of this compound can arise from a variety of factors, from the initial extraction to the final purification steps. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Consistently low or no yield of this compound in the crude extract.
| Possible Cause | Suggested Solution |
| Inappropriate Plant Material | Ensure correct identification of the plant species (Millettia pachycarpa or Dorstenia mannii). The concentration of this compound can vary based on the plant's age, geographical location, and time of harvest. |
| Inefficient Extraction Solvent | This compound is a chalcone, a type of flavonoid. The polarity of the extraction solvent is critical.[1] Start with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by extraction with a solvent of medium polarity such as ethyl acetate, dichloromethane, or acetone, where chalcones are typically soluble.[1][2] Methanol or ethanol can also be used for initial extraction.[3][4] |
| Suboptimal Extraction Method | For simple maceration, ensure sufficient extraction time and proper agitation. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.[5] |
| Degradation During Extraction | Chalcones can be sensitive to high temperatures.[6] If using methods involving heat (e.g., Soxhlet, MAE), monitor the temperature to avoid degradation. Consider performing extractions at room temperature or using methods that do not require high heat. |
Problem: Good initial extract yield, but significant loss of this compound during purification.
| Possible Cause | Suggested Solution |
| Inappropriate Chromatographic Conditions | For column chromatography, use a suitable stationary phase (e.g., silica gel) and a solvent system with optimized polarity. A common mobile phase for chalcone separation is a mixture of petroleum ether and ethyl acetate.[3] Gradient elution may be necessary to separate compounds with similar polarities. |
| Compound Degradation on Silica Gel | Chalcones can sometimes degrade on acidic silica gel. If degradation is suspected, consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina. |
| Co-elution with Impurities | If this compound is not separating well from other compounds, optimize the mobile phase polarity. Thin-Layer Chromatography (TLC) should be used to guide the choice of solvents and monitor the separation. Consider using preparative High-Performance Liquid Chromatography (HPLC) for final purification if high purity is required. |
| Loss during Solvent Removal | This compound may be sensitive to prolonged exposure to heat during solvent evaporation. Use a rotary evaporator at a low temperature and pressure. For small sample volumes, drying under a stream of nitrogen is a gentler alternative. |
| Precipitation Issues | If crystallization is used for purification, ensure the correct solvent system is used. The compound may be too soluble or insoluble in the chosen solvent, leading to poor recovery. Experiment with different solvent mixtures to find the optimal conditions for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a naturally occurring chalcone, a type of flavonoid. It has been reported to be found in plant species such as Millettia pachycarpa and Dorstenia mannii.
Q2: What is the general chemical nature of this compound that I should be aware of during isolation?
A2: As a chalcone, this compound is an α,β-unsaturated ketone.[7] Chalcones are precursors in the flavonoid biosynthesis pathway.[1] Their polarity is generally in the medium range, making them soluble in solvents like ethyl acetate, dichloromethane, and acetone. They can be sensitive to pH, heat, and light, which can lead to degradation and lower yields.[8][9]
Q3: What are the recommended initial steps for extracting this compound from plant material?
A3: It is advisable to first defat the dried and powdered plant material with a non-polar solvent like hexane. This step removes oils and waxes that can interfere with subsequent extraction and purification. Following this, the defatted material can be extracted with a solvent of medium polarity, such as ethyl acetate or methanol.[2][3]
Q4: How can I monitor the presence of this compound during the isolation process?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for tracking the presence of this compound in different fractions. Use a suitable mobile phase (e.g., petroleum ether:ethyl acetate) and visualize the spots under UV light. The presence of a spot with the expected Rf value (if a standard is available) indicates the presence of the compound. HPLC can also be used for more quantitative monitoring.
Q5: My crude extract is a complex mixture. What is the best way to purify this compound?
A5: Column chromatography over silica gel is a standard method for the purification of chalcones.[3][4] A step-wise gradient elution with a solvent system like petroleum ether-ethyl acetate is often effective. For higher purity, preparative HPLC may be necessary as a final step.
Q6: I suspect my compound is degrading during the workup. What stability precautions should I take?
A6: To minimize degradation, avoid high temperatures during extraction and solvent evaporation.[6] Work in a well-ventilated fume hood and protect your samples from direct light, as flavonoids can be light-sensitive.[8] Also, be mindful of the pH of your solutions, as strong acids or bases can cause degradation.[5][9]
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
This protocol is a general guideline and may require optimization based on the specific plant material and laboratory conditions.
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., roots or stems of Millettia pachycarpa) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder.
-
-
Defatting:
-
Macerate the powdered plant material in n-hexane (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the hexane extract.
-
Air-dry the plant residue to remove any remaining hexane.
-
-
Extraction:
-
Extract the defatted plant material with ethyl acetate or methanol (1:10 w/v) by maceration for 48-72 hours at room temperature, with periodic agitation.
-
Repeat the extraction process 2-3 times with fresh solvent.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) using a non-polar solvent like n-hexane as the slurry solvent.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).
-
-
Final Purification:
-
Concentrate the combined fractions.
-
Recrystallize the residue from a suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents) to obtain pure this compound.
-
Alternatively, for very high purity, subject the enriched fraction to preparative HPLC.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0998939A1 - Chalcone plant extracts for use in therapy - Google Patents [patents.google.com]
- 3. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of 4-Methoxylonchocarpin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 4-Methoxylonchocarpin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample preparation technique for quantifying this compound in plasma?
A1: A protein precipitation (PPT) method is generally recommended for its simplicity and efficiency. Acetonitrile is a common choice for PPT as it effectively removes proteins while maintaining good recovery for many small molecules. For enhanced cleanup and to minimize matrix effects, solid-phase extraction (SPE) with a C18 sorbent can be employed.
Q2: What are the recommended starting LC-MS/MS parameters for this compound analysis?
A2: Based on the analysis of structurally similar flavonoids, a reversed-phase separation on a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is recommended to achieve good peak shape and ionization efficiency. For MS/MS detection in positive ion mode, the protonated molecule [M+H]⁺ should be selected as the precursor ion. Specific MRM transitions should be optimized by infusing a standard solution of this compound.
Q3: How can I assess the stability of this compound in my samples?
A3: Stability should be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (subjecting samples to multiple freeze-thaw cycles), short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -80°C). Analyze the samples at different time points and compare the results to a freshly prepared sample to determine the percentage of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Sample solvent stronger than the mobile phase. 4. Column degradation. | 1. Adjust the mobile phase pH with formic acid (0.1%) to ensure the analyte is in a single ionic state. 2. Dilute the sample or inject a smaller volume. 3. Reconstitute the sample in a solvent with a similar or weaker elution strength than the initial mobile phase. 4. Replace the analytical column. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization parameters. 2. Matrix suppression. 3. Analyte degradation. 4. Inefficient sample extraction. | 1. Optimize MS parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a standard solution. 2. Improve sample cleanup using SPE. Dilute the sample to reduce the concentration of interfering matrix components. 3. Ensure proper sample storage and handling as per stability data. 4. Evaluate and optimize the extraction procedure for better recovery. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. 3. Improperly optimized MS parameters. | 1. Use high-purity solvents and flush the LC system. 2. Employ a more selective sample preparation method (e.g., SPE). 3. Optimize MRM transitions and collision energies to be highly specific for this compound. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column temperature variations. 4. Leaks in the LC system. | 1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 2. Prepare fresh mobile phases daily and ensure proper mixing. 3. Use a column oven to maintain a consistent temperature. 4. Check for and tighten any loose fittings in the system. |
| Carryover | 1. Analyte adsorption onto the injector or column. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Optimize the wash procedure in the autosampler settings. |
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Method for Quantification
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
MS System: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing a standard solution of this compound. Based on the fragmentation of similar chalcones, monitor for losses of small neutral molecules (e.g., CO, H₂O) and retro-Diels-Alder fragments.
Quantitative Data Summary
The following tables provide example validation parameters based on the analysis of structurally related compounds. These should be established specifically for this compound during method validation.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 1 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Low | 3 | 95 - 105 | < 15 |
| Medium | 50 | 90 - 110 | < 15 | |
| High | 800 | 90 - 110 | < 15 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
enhancing the stability of 4-Methoxylonchocarpin stock solutions
This technical support center provides guidance on enhancing the stability of 4-Methoxylonchocarpin stock solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage, especially at low temperatures. | The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature. | 1. Gently warm the solution to redissolve the precipitate. 2. If precipitation persists, consider preparing a more diluted stock solution. 3. Alternatively, use a solvent with higher solubilizing power, such as DMSO. |
| The color of the stock solution changes over time (e.g., turns yellow or brown). | This may indicate degradation of the compound, potentially due to oxidation or exposure to light. Chalcones can undergo color changes in the presence of certain reagents or upon degradation. | 1. Store the stock solution protected from light in an amber vial or a container wrapped in aluminum foil. 2. Prepare fresh stock solutions more frequently. 3. Store aliquots at -20°C or -80°C to minimize degradation. |
| Loss of biological activity or inconsistent experimental results. | The compound has degraded in the stock solution. Chalcones can be susceptible to degradation under certain conditions, such as basic pH, oxidative stress, and exposure to light.[1] | 1. Verify the integrity of the stock solution using an analytical method like HPLC. 2. Prepare fresh stock solutions before critical experiments. 3. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots. 4. Ensure the final concentration of the solvent in the assay medium is not toxic to the cells or interferes with the assay. |
| Difficulty dissolving the compound. | This compound has limited solubility in aqueous solutions and some organic solvents. | 1. Use a high-purity solvent such as DMSO or ethanol. For a similar compound, 4'-Methoxychalcone, solubility is significantly higher in DMSO (48 mg/mL) compared to ethanol (2 mg/mL).[1][2] 2. Gentle warming and sonication can aid in dissolution. |
| Cloudiness or turbidity in the final assay medium after adding the stock solution. | The compound is precipitating out of the aqueous assay medium due to its low water solubility. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is kept low (typically <0.5%) to maintain solubility. 2. Consider the use of a solubilizing agent or vehicle, such as a cyclodextrin, in the final assay medium. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for chalcones.[1][2] High-purity ethanol can also be used, but the achievable concentration will be lower.[1][2] For a closely related compound, 4'-Methoxychalcone, the solubility in DMSO is 48 mg/mL, while in ethanol it is 2 mg/mL.[1][2] this compound is practically insoluble in water.[1]
Q2: How should I store my this compound stock solutions to ensure stability?
A2: To maximize stability, stock solutions should be stored in tightly sealed amber vials to protect from light and moisture. For short-term storage (a few days to a week), refrigeration at 2-8°C is acceptable. For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: How long can I store the stock solution?
A3: The long-term stability of this compound in solution has not been extensively studied. It is best practice to prepare fresh stock solutions regularly, for instance, on a monthly basis if stored at -20°C or -80°C. If you observe any changes in color or precipitation, the solution should be discarded.
Q4: Can I use heat to dissolve this compound?
A4: Gentle warming (e.g., in a 37°C water bath) can be used to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as chalcones can be thermally labile. Studies on similar chalcones have shown stability under thermal stress for a limited time.[1]
Q5: What are the potential degradation pathways for this compound?
A5: Chalcones, the chemical class to which this compound belongs, are known to be susceptible to degradation under certain conditions. The α,β-unsaturated ketone moiety is a reactive site. Degradation can occur via hydrolysis (especially under basic conditions), oxidation, and photolytic decomposition.[1]
Q6: How can I check the stability of my stock solution?
A6: The stability and concentration of your this compound stock solution can be verified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate the intact compound from its degradation products.[3][4]
Quantitative Data Summary
Solubility of 4'-Methoxychalcone (a structural analog of this compound)
| Solvent | Solubility (at 25°C) | Molar Concentration |
| DMSO | 48 mg/mL | 201.44 mM |
| Ethanol | 2 mg/mL | 8.39 mM |
| Water | Insoluble | - |
Data sourced from Selleck Chemicals datasheet for 4'-Methoxychalcone.[1][2]
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is 336.38 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.36 mg.
-
Weigh the calculated amount of this compound powder accurately and transfer it to a sterile vial.
-
Add the desired volume of DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Stability Assessment using HPLC-UV
This protocol is adapted from a validated method for a similar chalcone derivative and may require optimization for this compound.[3][4]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 350-370 nm is likely appropriate for chalcones.
-
Column Temperature: 25-30°C.
-
-
Procedure:
-
Prepare a fresh stock solution of this compound and a sample from the stock solution that has been stored under specific conditions (e.g., at room temperature for 24 hours, or after several freeze-thaw cycles).
-
Dilute both the fresh and the stored samples to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.
-
Inject the samples into the HPLC system.
-
Compare the chromatograms of the fresh and stored samples. A decrease in the peak area of the main compound and the appearance of new peaks in the stored sample indicate degradation.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stored sample to that in the fresh sample.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: General degradation pathway of this compound under stress conditions.
Caption: Troubleshooting decision tree for unstable this compound stock solutions.
References
troubleshooting unexpected results in 4-Methoxylonchocarpin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxylonchocarpin.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway. It has been shown to inhibit the binding of LPS to Toll-like receptor 4 (TLR4) on macrophages.[1] This action prevents the subsequent phosphorylation of transforming growth factor β-activated kinase 1 (TAK1) and the degradation of IκBα, ultimately blocking the nuclear translocation of the NF-κB p65 subunit.[1][2]
Q2: In which cell lines have the effects of this compound been characterized?
A2: The anti-inflammatory effects of this compound have been notably characterized in murine macrophage cell lines, such as RAW 264.7, stimulated with LPS.[2][3] Its apoptosis-inducing effects have been studied in human breast cancer cell lines like MCF-7.
Q3: What are the expected outcomes of this compound treatment in an in vitro inflammation model?
A3: In a typical LPS-stimulated macrophage model, treatment with this compound is expected to lead to a dose-dependent decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3] Concurrently, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) should be downregulated.[3]
Q4: Does this compound induce apoptosis?
A4: Yes, this compound has been reported to induce apoptosis. This is often characterized by the activation of caspases, such as caspase-3, caspase-8, and caspase-9, leading to downstream events like PARP cleavage and DNA fragmentation.[4]
Troubleshooting Unexpected Results
Problem 1: No significant inhibition of NF-κB activation is observed after treatment with this compound.
-
Possible Cause 1: Suboptimal concentration of this compound. The effective concentration can vary between cell lines and experimental conditions.
-
Suggestion: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and stimulus. Concentrations used in literature for inhibiting NF-κB activity are often in the micromolar range.[5]
-
-
Possible Cause 2: Poor solubility of this compound. As a hydrophobic compound, it may precipitate in aqueous culture media.
-
Suggestion: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect the medium for any signs of precipitation. The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
-
Possible Cause 3: Timing of treatment and stimulation. The pre-incubation time with this compound before applying the inflammatory stimulus (e.g., LPS) is critical.
-
Suggestion: Optimize the pre-incubation time. A common starting point is to pre-treat cells with this compound for 1-2 hours before adding LPS.
-
Problem 2: High levels of cell death are observed in control wells treated only with this compound.
-
Possible Cause 1: Cytotoxicity at the tested concentrations. High concentrations of this compound may induce apoptosis or necrosis unrelated to its intended anti-inflammatory effect.
-
Suggestion: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.
-
-
Possible Cause 2: Solvent toxicity. The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Suggestion: Ensure the final concentration of the solvent in the culture medium is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cells.
-
Problem 3: Inconsistent results in caspase activity assays for apoptosis.
-
Possible Cause 1: Incorrect timing of measurement. Caspase activation is a transient event.
-
Suggestion: Perform a time-course experiment to identify the peak of caspase activity after treatment with this compound. Activities of initiator caspases (e.g., caspase-8, caspase-9) often peak before effector caspases (e.g., caspase-3/7).[6]
-
-
Possible Cause 2: Low sensitivity of the assay.
-
Suggestion: Ensure you are using a sensitive and validated caspase assay kit. Bioluminescent assays often provide higher sensitivity than colorimetric or fluorometric assays.[6] Also, confirm that your cell lysate concentration is within the optimal range for the assay.
-
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| 0 (LPS only) | 100% | 100% | 100% |
| 5 | 85% | 80% | 75% |
| 10 | 60% | 55% | 50% |
| 25 | 35% | 30% | 28% |
| 50 | 15% | 12% | 10% |
Note: The data presented in this table are representative examples based on published literature and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate in the dark at room temperature for 10 minutes.
-
Readout: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite should be generated to quantify NO concentration.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding: Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentrations for the determined optimal time (e.g., 24, 48 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
Assay Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Readout: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: Experimental workflow for Nitric Oxide (NO) production assay.
Caption: Troubleshooting logic for lack of NF-κB inhibition.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
Validation & Comparative
confirming the anti-inflammatory activity of 4-Methoxylonchocarpin in a murine colitis model
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutics for inflammatory bowel disease (IBD), the natural compound 4-Methoxylonchocarpin (ML) has demonstrated significant anti-inflammatory activity in a preclinical murine model of colitis. This guide provides a comprehensive comparison of ML's efficacy against established and alternative treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a flavonoid isolated from the roots of Abrus precatorius, exhibits potent anti-inflammatory effects in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice.[1] The compound appears to exert its therapeutic action by inhibiting the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), thereby downregulating the NF-κB signaling pathway and promoting a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages.[1] This guide compares the performance of this compound with conventional IBD treatments such as aminosalicylates (Sulfasalazine, Mesalamine), corticosteroids (Dexamethasone, Budesonide), and biologic therapies (anti-TNF-α agents) in similar murine colitis models.
Comparative Efficacy of Anti-Inflammatory Agents in Murine Colitis
The following tables summarize the quantitative data from various studies on the effects of different anti-inflammatory agents on key pathological markers of colitis in mice. It is important to note that direct comparisons are challenging due to variations in experimental protocols, including the mouse strain, the method of colitis induction (e.g., DSS or TNBS), dosage, and treatment duration.
Table 1: Effect of this compound and Comparator Drugs on Body Weight Change and Colon Length
| Treatment Group | Dosage | Mouse Strain | Colitis Model | Change in Body Weight (%) | Colon Length (cm) | Reference(s) |
| This compound | 10 mg/kg/day, p.o. | ICR | TNBS | Attenuated weight loss | Suppressed shortening | [1] |
| Sulfasalazine | 100 mg/kg, p.o. | C57BL/6 | DSS | Ameliorated weight loss | Significantly suppressed shortening | [2][3] |
| Mesalamine | 50 mg/kg/day, p.o. | C57BL/6 | DSS | Less weight change | Less colon shortening | [4] |
| Dexamethasone | 0.06 mg/day, i.p. | BALB/c | DSS | Did not prevent weight loss | No significant effect | [5][6] |
| 5 or 10 mg/kg, i.p. | C57BL/6 | DSS | Exacerbated weight loss | Exacerbated shortening | [7] | |
| Budesonide | 0.2 mg/kg, p.o. | C57BL/6 | DSS | Attenuated weight loss | Preserved colon length | [8] |
| 1-60 µ g/day | C57BL/6 | DSS | Aggravated body weight loss | - | [9] | |
| Anti-TNF-α (Infliximab) | - | C57BL/6 | DSS | Ameliorated severity | - | [10] |
Table 2: Effect of this compound and Comparator Drugs on Inflammatory Markers
| Treatment Group | Dosage | Mouse Strain | Colitis Model | Myeloperoxidase (MPO) Activity | TNF-α Levels | IL-6 Levels | IL-1β Levels | Reference(s) |
| This compound | 10 mg/kg/day, p.o. | ICR | TNBS | Suppressed | Inhibited expression | - | Inhibited expression | [1] |
| Sulfasalazine | - | - | DSS | - | Reduced expression | Reduced expression | - | |
| Mesalamine | 50 mg/kg/day, p.o. | C57BL/6 | DSS | Reduced expression | Reduced expression | Reduced expression | Reduced expression | [4] |
| Dexamethasone | 5 or 10 mg/kg, i.p. | C57BL/6 | DSS | - | Increased | Increased | - | [7] |
| Budesonide | - | C57BL/6 | DSS | Decreased | Decreased | - | Decreased | [11] |
| Anti-TNF-α (Etanercept) | - | - | DSS | Lowered | Decreased | - | - |
Experimental Protocols
A standardized understanding of the experimental methodologies is crucial for interpreting the comparative data.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used and reproducible model for inducing acute and chronic colitis that mimics aspects of human ulcerative colitis.
-
Animals: Typically, 6-8 week old mice (e.g., C57BL/6 or BALB/c strains) are used.
-
Induction of Acute Colitis: Mice are provided with drinking water containing 2.0-5.0% (w/v) DSS (molecular weight 36-50 kDa) ad libitum for 5-10 days.[12] The severity of colitis is dependent on the DSS concentration, duration of administration, and mouse strain.[13]
-
Induction of Chronic Colitis: This is achieved by administering multiple cycles of DSS, for instance, three cycles of 2% DSS for 5 days, with a 10-14 day interval of regular drinking water between cycles.
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are often combined into a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and the colon is excised. Colon length and weight are measured. Tissue samples are collected for histological analysis, MPO assay (to quantify neutrophil infiltration), and cytokine measurements (e.g., via ELISA or RT-PCR).[13]
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model is considered to be more representative of human Crohn's disease, inducing a Th1-mediated inflammatory response.
-
Animals: Similar to the DSS model, various mouse strains can be used.
-
Induction: Mice are first lightly anesthetized. A solution of TNBS in ethanol (typically 50%) is then administered intrarectally via a catheter. The ethanol serves to break the epithelial barrier, allowing TNBS to haptenize colonic proteins and elicit an immune response.
-
Monitoring and Endpoint Analysis: Similar parameters as in the DSS model are monitored and analyzed, including body weight, DAI, colon length, histology, MPO activity, and cytokine levels.[14]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and comparator drugs are mediated through the modulation of key inflammatory signaling pathways.
Caption: Experimental workflow for evaluating anti-colitic agents.
Caption: Key inflammatory signaling pathways in colitis.
This compound: As illustrated, this compound is believed to directly interfere with the initial inflammatory cascade by preventing LPS from binding to TLR4.[1] This upstream inhibition leads to the suppression of downstream signaling molecules, including TAK1 and subsequently NF-κB, a master regulator of inflammation.[1] The net result is a decrease in the production of pro-inflammatory cytokines and a favorable shift in macrophage polarization towards an anti-inflammatory M2 phenotype.[1]
Glucocorticoids (Dexamethasone, Budesonide): These corticosteroids are potent anti-inflammatory agents that act through various mechanisms, including the inhibition of NF-κB and the suppression of pro-inflammatory gene expression. However, their clinical utility can be limited by systemic side effects. Some studies in murine models have shown that under certain conditions, they can even exacerbate colitis.[7][9]
Aminosalicylates (Sulfasalazine, Mesalamine): The exact mechanisms of these drugs are not fully elucidated but are thought to involve the inhibition of cyclooxygenase and lipoxygenase pathways, scavenging of reactive oxygen species, and inhibition of NF-κB.
Anti-TNF-α Therapies (Infliximab, Etanercept): These are biologic agents that specifically target and neutralize TNF-α, a key pro-inflammatory cytokine. This targeted approach has proven effective in many cases of IBD.
Conclusion and Future Directions
This compound presents a promising natural compound for the treatment of colitis, with a distinct mechanism of action targeting the initial stages of the inflammatory response. Its ability to modulate macrophage polarization is a particularly noteworthy feature that warrants further investigation. While the preclinical data are encouraging, more extensive studies are required to fully elucidate its efficacy and safety profile in comparison to existing therapies. Future research should focus on head-to-head comparative studies in standardized murine colitis models and exploration of its potential in combination therapies. The development of novel delivery systems to target this compound to the inflamed colon could also enhance its therapeutic potential.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. The effect of dexamethasone treatment on murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucocorticoids Promote the Onset of Acute Experimental Colitis and Cancer by Upregulating mTOR Signaling in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The glucocorticoid budesonide has protective and deleterious effects in experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Budesonide-loaded nanostructured lipid carriers reduce inflammation in murine DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. advances.umw.edu.pl [advances.umw.edu.pl]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methoxylonchocarpin and Resveratrol in the Inhibition of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two natural compounds, 4-Methoxylonchocarpin and Resveratrol, focusing on their mechanisms of inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document synthesizes available experimental data to offer a comprehensive resource for researchers in inflammation, immunology, and drug discovery.
Introduction to NF-κB and its Inhibition
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor complex that plays a central role in regulating a wide array of cellular processes, including inflammatory responses, immune function, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, autoimmune disorders, and various types of cancer. Consequently, the targeted inhibition of NF-κB signaling represents a significant therapeutic strategy.
This compound , a flavonoid isolated from the roots of Abrus precatorius, and Resveratrol , a well-studied polyphenol found in grapes, red wine, and other plant sources, have both demonstrated anti-inflammatory properties attributed to their ability to modulate the NF-κB pathway. This guide will delve into a comparative study of their inhibitory effects based on current scientific literature.
Mechanisms of NF-κB Inhibition
This compound
The primary mechanism of NF-κB inhibition by this compound, as elucidated in studies on lipopolysaccharide (LPS)-stimulated macrophages, involves the direct interference with the initial step of the signaling cascade. This compound has been shown to inhibit the binding of LPS to Toll-like receptor 4 (TLR4) on the cell surface.[1] This action prevents the downstream activation of the NF-κB pathway, thereby suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Resveratrol
Resveratrol exerts its inhibitory effects on the NF-κB pathway through multiple mechanisms. It has been shown to suppress NF-κB activation in a dose-dependent manner.[2] One of its key actions is the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3] By preventing IκBα degradation, Resveratrol ensures that NF-κB remains sequestered in the cytoplasm, thus blocking its translocation to the nucleus and subsequent transcriptional activity.[4][5][6] Furthermore, Resveratrol has been observed to reduce the transcriptional activity of the p65 subunit of NF-κB and can also inhibit the ubiquitination of NEMO (NF-κB essential modulator), a critical component of the IKK complex.[2]
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound and Resveratrol on NF-κB signaling is challenging due to the limited availability of standardized experimental data, particularly for this compound. However, based on the available literature, the following table summarizes the known quantitative effects.
| Parameter | This compound | Resveratrol | References |
| NF-κB Reporter Assay (IC50) | Data not available | ~10-25 µM (in HEK293 cells) | [7][8] |
| Effect on p65 Phosphorylation | Inhibits activation downstream of TLR4 | Inhibits IL-1β-induced phosphorylation in a dose-dependent manner (maximum effect at 10 µM) | [1][9] |
| Effect on IκBα Phosphorylation/Degradation | Inhibits activation downstream of TLR4 | Inhibits TNF-α-induced phosphorylation and degradation | [5][10][11] |
| IKK Inhibition | Data not available | Inhibits IKKβ-mediated NF-κB activation | [2] |
Note: The lack of specific IC50 values and detailed densitometric data for this compound in various NF-κB pathway assays is a current limitation in the field. Further research is required to enable a more direct and quantitative comparison with well-characterized inhibitors like Resveratrol.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of NF-κB inhibition are provided below. These protocols are intended to serve as a reference for researchers aiming to investigate the effects of novel compounds on this signaling pathway.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate at a suitable density.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of the test compound (this compound or Resveratrol) for a specified duration (e.g., 1-4 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Western Blotting for NF-κB Pathway Proteins
This technique is used to detect the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds and/or activators as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
IKK Kinase Assay
This assay measures the enzymatic activity of the IKK complex.
-
Immunoprecipitation of IKK Complex:
-
Lyse treated cells and immunoprecipitate the endogenous IKK complex using an anti-IKKγ (NEMO) antibody.
-
-
In Vitro Kinase Reaction:
-
Incubate the immunoprecipitated IKK complex with a recombinant GST-IκBα substrate in a kinase buffer containing ATP.
-
Incubate for 30 minutes at 30°C.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Detect the phosphorylation of GST-IκBα by autoradiography (if using [γ-³²P]ATP) or by Western blotting with a phospho-specific IκBα antibody.
-
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Studying NF-κB Inhibitors.
Conclusion
Both this compound and Resveratrol demonstrate inhibitory effects on the NF-κB signaling pathway, positioning them as promising candidates for the development of anti-inflammatory therapeutics. Resveratrol's mechanisms of action are well-documented, with multiple points of intervention within the canonical NF-κB pathway. The inhibitory action of this compound appears to occur at a very early stage of the signaling cascade by preventing ligand-receptor interaction.
A significant gap in the current research is the lack of direct, quantitative comparative studies between these two compounds. Future investigations should focus on generating robust quantitative data for this compound, including IC50 values in various cell-based assays and detailed mechanistic studies on its effects on downstream signaling components. Such data will be invaluable for a more comprehensive understanding of its therapeutic potential relative to established NF-κB inhibitors like Resveratrol. This guide serves as a foundational resource to inform and direct such future research endeavors.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Compound Resveratrol Attenuates TNF-Alpha-Induced Vascular Dysfunction in Mice and Human Endothelial Cells: The Involvement of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol Modulates Interleukin-1β-induced Phosphatidylinositol 3-Kinase and Nuclear Factor κB Signaling Pathways in Human Tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol-mediated SIRT-1 Interactions with p300 Modulate Receptor Activator of NF-κB Ligand (RANKL) Activation of NF-κB Signaling and Inhibit Osteoclastogenesis in Bone-derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Methoxylonchocarpin's Anticancer Efficacy Against Standard Chemotherapeutic Agents
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparison of the anticancer effects of 4-Methoxylonchocarpin, a naturally occurring chalcone, against established chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—with a specific focus on the MCF-7 human breast cancer cell line.
Cytotoxicity Profile: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound and the conventional chemotherapeutics against MCF-7 cells, as determined by the MTT assay.
| Compound | IC50 Value (µM) in MCF-7 Cells | Reference |
| This compound | 2.71 - 9.37 | [1] |
| Doxorubicin | 0.68 (µg/ml) / ~1.25 µM | |
| 1.1 (µg/ml) / ~2.0 µM | ||
| Cisplatin | 1 - 5 (µg/mL) / ~3.3 - 16.7 µM | |
| 0.65 (in sensitive cells) | ||
| 2.8 (in resistant cells) | ||
| Paclitaxel | 3.5 |
Note: IC50 values for Doxorubicin and Cisplatin were converted from µg/ml to µM for comparative purposes, assuming molecular weights of approximately 543.5 g/mol and 300.1 g/mol , respectively. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Induction of Apoptosis: Unraveling the Mechanism of Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Studies indicate that Lonchocarpin, a closely related chalcone, induces apoptosis in MCF-7 cells.[1] While specific quantitative data for apoptosis induction by this compound in MCF-7 cells is still emerging, the Annexin V-FITC/PI flow cytometry assay is the standard method for its quantification.
For comparison, existing literature on the established chemotherapeutics demonstrates their apoptotic-inducing capabilities in MCF-7 cells. For instance, Paclitaxel has been shown to induce apoptosis in up to 43% of the MCF-7 cell population. Doxorubicin also triggers apoptosis, with one study reporting approximately 25% apoptotic cells after treatment.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Disruption of the cell cycle is another crucial mechanism of anticancer drugs. Research on similar methoxylated flavonoids suggests that they can induce cell cycle arrest in the G2/M phase in MCF-7 cells.[2] This indicates that this compound may also exert its antiproliferative effects by halting cell division at this critical checkpoint.
Established chemotherapeutics exhibit well-characterized effects on the cell cycle. Paclitaxel is known to cause a potent G2/M arrest.[1] Cisplatin has been reported to induce S-phase arrest in MCF-7 cells. Doxorubicin treatment can also lead to cell cycle arrest, with some studies showing an accumulation of cells in the G2/M phase.
Signaling Pathways: The Molecular Targets
Understanding the signaling pathways affected by an anticancer agent is vital for elucidating its mechanism of action and identifying potential biomarkers. Evidence suggests that Lonchocarpin, and by extension potentially this compound, inhibits the Wnt/β-catenin signaling pathway.[1][3] This pathway is frequently dysregulated in various cancers, including breast cancer, making it a prime target for therapeutic intervention. Furthermore, the PI3K/Akt pathway is a common target for many anticancer compounds, and its potential modulation by this compound warrants further investigation.
The established chemotherapeutics act through various well-defined pathways:
-
Doxorubicin: Primarily intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species.
-
Cisplatin: Forms DNA adducts, leading to DNA damage and activation of apoptosis.
-
Paclitaxel: Stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Doxorubicin, Cisplatin, or Paclitaxel for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MCF-7 cells are treated with the respective compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: MCF-7 cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
To illustrate the cellular processes affected by these anticancer agents, the following diagrams are provided.
General workflow for comparing anticancer effects.
Inhibition of the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 4',7-dimethoxyflavanone on cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 4-Methoxylonchocarpin's Bioactivity: A Comparative Guide for Researchers
An In-Depth Analysis of 4-Methoxylonchocarpin's Anti-Cancer Effects Across Diverse Cell Lines
This compound, a naturally occurring chalcone, has garnered significant interest in the scientific community for its potential as an anti-cancer agent. This guide provides a comprehensive comparison of its bioactivity across various cancer cell lines, including ovarian (A2780), colorectal (HT29), breast (MCF7), thyroid (SW1736), and lung (A549) cancer. By presenting key experimental data, detailed protocols, and visual representations of its mechanisms of action, this document aims to serve as a valuable resource for researchers and professionals in drug development.
Comparative Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated in multiple cancer cell lines, with its efficacy varying depending on the cell type. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for this comparison.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | 25.4 | [1] |
| HT29 | Colorectal Adenocarcinoma | 20.2 | [1] |
| MCF7 | Breast Cancer | 23.7 | [1] |
| SW1736 | Thyroid Carcinoma | 26.2 | [1] |
| A549 | Lung Cancer | Enhances cisplatin cytotoxicity | [2][3] |
| FaDu | Pharynx Carcinoma | > 30 (inactive) | [1] |
Note: For the A549 cell line, this compound (also referred to as 4-methoxychalcone or 4-MC) has been shown to enhance the cytotoxic effects of the chemotherapy drug cisplatin by inhibiting the Nrf2/ARE-mediated defense mechanism.[2][3] A direct IC50 value for this compound alone in this cell line was not prominently available in the reviewed literature.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Beyond direct cytotoxicity, this compound exerts its anti-cancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.
Apoptosis Induction:
While direct comprehensive studies on this compound-induced apoptosis across all listed cell lines are limited, research on related chalcones provides valuable insights.
| Cell Line | Apoptotic Effects (Observed with this compound or related chalcones) |
| A549 | In combination with cisplatin, this compound leads to an accelerated generation of reactive oxygen species (ROS), exacerbating cytotoxicity and inducing apoptosis.[2] |
| A2780 | A related compound, 4,3′,4′,5′-tetramethoxychalcone, has been shown to induce apoptosis in A2780 cells. |
| MCF7 | 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone, a compound with a similar chalcone backbone, induces apoptosis in MCF-7 cells through the activation of poly(ADP-ribose) polymerase (PARP). |
| HT29 | A related benzophenone derivative induces apoptosis in HT-29 cells, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. |
Cell Cycle Disruption:
This compound and its analogs have been demonstrated to arrest the cell cycle at different phases, thereby halting the proliferation of cancer cells.
| Cell Line | Cell Cycle Arrest Phase (Observed with this compound or related chalcones) |
| A2780 | A related tetramethoxychalcone induces G0/G1 cell cycle arrest. |
| MCF7 | 4',7-dimethoxyflavanone, a related compound, causes G2/M phase arrest. An indole chalcone derivative also induces G2/M arrest in this cell line. |
| HT29 | A related benzophenone derivative leads to G0/G1 phase arrest. Other studies on different compounds have shown both G1 and G2/M arrest in HT-29 cells. |
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is underpinned by its ability to modulate key signaling pathways that govern cell survival, proliferation, and stress response.
Nrf2/ARE and PI3K/Akt Pathway Inhibition in A549 Lung Cancer Cells
In A549 lung cancer cells, this compound has been shown to suppress the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[2] Nrf2 is a transcription factor that plays a crucial role in protecting cells from oxidative stress, and its high expression in cancer cells is often associated with chemoresistance. By inhibiting this protective pathway, this compound renders the cancer cells more susceptible to the oxidative damage induced by chemotherapeutic agents like cisplatin. The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway is implicated in this Nrf2 inhibition by this compound in A549 cells.[2]
Caption: this compound inhibits the Nrf2/ARE pathway in A549 cells.
Experimental Protocols
To facilitate the replication and further investigation of this compound's bioactivity, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This comparative guide consolidates the current understanding of this compound's bioactivity across different cancer cell lines. The provided data and protocols offer a foundation for further research into its therapeutic potential and mechanism of action, paving the way for its potential development as a novel anti-cancer drug.
References
Validating the Molecular Target of 4-Methoxylonchocarpin: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the molecular target of 4-Methoxylonchocarpin, a natural compound with demonstrated anti-inflammatory properties. Evidence points to Toll-like receptor 4 (TLR4) as the primary molecular target of this compound. This document outlines the use of knockout models as a definitive method for target validation and compares this compound to other molecules targeting the TLR4 pathway.
Introduction to this compound and its Putative Target
This compound is a flavonoid isolated from the roots of Abrus precatorius. It has been shown to attenuate inflammation by inhibiting the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on macrophages.[1] This interaction prevents the activation of downstream inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and modulates macrophage polarization towards an anti-inflammatory M2 phenotype.[1]
Key Biological Effects of this compound:
-
Inhibition of LPS binding to TLR4.[1]
-
Suppression of NF-κB activation.[1]
-
Reduction of pro-inflammatory cytokines (TNF, IL-6, IL-1β, IL-17A).[1]
-
Promotion of M2 macrophage polarization.[1]
The Gold Standard: Target Validation with Knockout Models
The most definitive method for validating a drug's molecular target is through the use of genetic knockout models. In these models, the gene encoding the putative target protein is deleted, allowing researchers to observe if the compound's effects are abolished in the absence of the target.
Hypothetical Experimental Workflow for Validating this compound's Target
A crucial experiment to definitively validate that TLR4 is the direct target of this compound would involve the use of TLR4 knockout (TLR4-/-) mice. The workflow for such a study is outlined below.
Caption: Hypothetical workflow for in vitro validation of this compound's TLR4 target.
Comparative Performance Data
This section compares the reported effects of this compound with other known TLR4 modulators. The data is compiled from various studies and serves as a benchmark for its potential efficacy.
| Compound | Target | Model System | Key Outcomes | Reference |
| This compound | TLR4 | LPS-stimulated macrophages; TNBS-induced colitis in mice | Inhibits LPS binding, reduces NF-κB activation, decreases pro-inflammatory cytokines, promotes M2 macrophage polarization. | [1] |
| TAK-242 (Resatorvid) | TLR4 | Various inflammatory models | Inhibits TLR4 signaling by binding to the intracellular TIR domain. | [2] |
| Eritoran (E5564) | TLR4/MD-2 complex | Sepsis models | A synthetic lipid A analog that acts as a competitive antagonist of LPS. | [3] |
| Curcumin | TLR4/MD-2 complex | Various inflammatory models | Binds to MD-2, competing with LPS and inhibiting both MyD88-dependent and TRIF-dependent pathways. | [4] |
| C34 | TLR4/MD-2 complex | Endotoxemia and necrotizing enterocolitis models | A 2-acetamidopyranoside that binds to the MD-2 pocket and inhibits TLR4 signaling. | [3][5] |
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Macrophage Isolation and Polarization Assay
Objective: To assess the effect of this compound on macrophage polarization in vitro.
Materials:
-
Bone marrow from wild-type (WT) and TLR4-/- mice.
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Recombinant mouse M-CSF.
-
Lipopolysaccharide (LPS).
-
Interleukin-4 (IL-4).
-
This compound.
-
Antibodies for flow cytometry (e.g., F4/80, CD86 for M1, CD206 for M2).
Protocol:
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest femur and tibia from WT and TLR4-/- mice.
-
Flush the bone marrow with RPMI-1640 medium.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.
-
-
Macrophage Polarization:
-
Plate the differentiated M0 macrophages in 6-well plates.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce M1 polarization by adding 100 ng/mL LPS for 24 hours.
-
As a control for M2 polarization, treat a separate set of cells with 20 ng/mL IL-4.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against F4/80 (macrophage marker), CD86 (M1 marker), and CD206 (M2 marker).
-
Analyze the cell populations using a flow cytometer to determine the percentage of M1 and M2 macrophages.
-
TLR4-LPS Binding Assay
Objective: To quantify the inhibitory effect of this compound on the binding of LPS to TLR4.
Materials:
-
HEK293 cells co-transfected with TLR4, MD-2, and CD14 expression vectors.
-
Biotinylated LPS.
-
Streptavidin-conjugated horseradish peroxidase (HRP).
-
TMB substrate.
-
This compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate the transfected HEK293 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Add biotinylated LPS (1 µg/mL) to the wells and incubate for 2 hours at 37°C.
-
-
Detection of LPS Binding:
-
Wash the cells to remove unbound biotinylated LPS.
-
Add streptavidin-HRP to the wells and incubate for 1 hour.
-
Wash the cells again and add TMB substrate.
-
Measure the absorbance at 450 nm to quantify the amount of bound biotinylated LPS. A decrease in absorbance in the presence of this compound indicates inhibition of binding.
-
Signaling Pathway and Logical Relationships
The following diagrams illustrate the TLR4 signaling pathway and the logical basis for using knockout models in target validation.
Caption: Simplified TLR4 signaling pathway and the inhibitory action of this compound.
Caption: Logical framework for molecular target validation using knockout models.
By employing the experimental strategies and comparative data presented in this guide, researchers can rigorously validate the molecular target of this compound and further explore its therapeutic potential as a novel anti-inflammatory agent.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 3. Discovery and validation of a new class of small molecule Toll-like receptor 4 (TLR4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of 4-Methoxylonchocarpin for the IKK Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methoxylonchocarpin against established IKK complex inhibitors. While this compound has demonstrated anti-inflammatory properties, current evidence suggests its mechanism of action is upstream of the IκB kinase (IKK) complex, differing significantly from direct IKK inhibitors. This guide presents available data to assess its specificity and compares its functional effects with those of well-characterized IKK inhibitors.
Executive Summary
This compound is a natural compound with recognized anti-inflammatory effects. However, extensive investigation reveals that its primary mode of action is the inhibition of lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4).[1] This action prevents the initiation of the downstream signaling cascade that leads to the activation of the IKK complex and subsequent NF-κB activation. Crucially, there is currently no direct evidence to support the hypothesis that this compound directly inhibits the kinase activity of the IKK complex.
In contrast, compounds such as BMS-345541, TPCA-1, and IKK-16 are well-documented direct inhibitors of the IKK complex, with specific inhibitory concentrations (IC50) against IKKα and IKKβ. This guide will delve into the mechanistic differences and present a comparative summary of the inhibitory profiles of these compounds.
Comparative Analysis of Inhibitor Specificity
To provide a clear comparison, the following table summarizes the available inhibitory data for this compound and established IKK inhibitors.
| Compound | Target | IC50 (IKKβ/IKK2) | IC50 (IKKα/IKK1) | IC50 (IKK complex) | Mechanism of Action |
| This compound | TLR4 | Not Reported | Not Reported | Not Reported | Inhibition of LPS binding to TLR4[1] |
| BMS-345541 | IKKβ, IKKα | 0.3 µM | 4 µM | Not Reported | Allosteric inhibitor |
| TPCA-1 | IKKβ | 17.9 nM | >400 nM (22-fold selectivity) | Not Reported | ATP-competitive inhibitor |
| IKK-16 | IKKβ, IKKα, IKK complex | 40 nM | 200 nM | 70 nM | Not Reported |
Signaling Pathways
The following diagrams illustrate the distinct points of intervention for this compound and direct IKK inhibitors within the canonical NF-κB signaling pathway.
References
4-Methoxylonchocarpin: A Promising Lead Compound for Drug Development - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxylonchocarpin, a naturally occurring chalcone, has emerged as a compound of significant interest in the field of drug discovery. Possessing both potent anti-inflammatory and cytotoxic properties, it presents a dual-front therapeutic potential. This guide provides a comprehensive comparison of this compound's performance against established drugs—diclofenac for its anti-inflammatory activity and doxorubicin for its cytotoxic effects—supported by experimental data and detailed protocols.
Anti-inflammatory Activity: A Head-to-Head with Diclofenac
This compound exhibits significant anti-inflammatory effects by targeting key pathways in the inflammatory cascade. Its primary mechanism involves the inhibition of lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a critical initiator of the innate immune response. This action effectively dampens the downstream activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Furthermore, this compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.
While direct comparative studies with the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac are limited, we can infer their relative potencies by comparing their half-maximal inhibitory concentrations (IC50) for key inflammatory mediators from various studies.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target | IC50 Value | Cell Line/System |
| This compound | TNF-α Production (LPS-stimulated) | Data not available | Macrophages |
| IL-6 Production (LPS-stimulated) | Data not available | Macrophages | |
| Diclofenac | TNF-α Inhibition | ~10-100 µM (Varies with conditions) | Various |
| IL-6 Inhibition | ~5-50 µM (Varies with conditions) | Various |
Note: IC50 values for diclofenac can vary significantly depending on the experimental setup. The values presented are a general range from published literature. Further studies are required for a direct comparison of IC50 values under identical conditions.
Cytotoxic Activity: Benchmarking Against Doxorubicin
Beyond its anti-inflammatory prowess, this compound has demonstrated moderate cytotoxic activity against a range of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. To contextualize its efficacy, we compare its cytotoxic profile with doxorubicin, a well-established chemotherapeutic drug.
Table 2: Comparison of Cytotoxic Activity (IC50 values in µM)
| Cancer Cell Line | This compound | Doxorubicin |
| Hepatocellular Carcinoma (HepG2) | Data not available | 12.2[2][3] |
| Hepatocellular Carcinoma (Huh7) | Data not available | >20[2][3] |
| Bladder Cancer (UMUC-3) | Data not available | 5.1[2][3] |
| Bladder Cancer (BFTC-905) | Data not available | 2.3[2][3] |
| Cervical Cancer (HeLa) | Data not available | 2.9[2][3] |
| Breast Cancer (MCF-7) | Data not available | 2.5[2][3] |
| Melanoma (M21) | Data not available | 2.8[2][3] |
Note: The IC50 values for doxorubicin highlight the variability in sensitivity across different cancer cell lines.[2][3] Cytotoxicity data for this compound against these specific cell lines is needed for a direct comparison.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Inhibition of the TLR4 signaling pathway by this compound.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Workflow for determining the cytotoxic activity of this compound.
Experimental Protocols
Anti-inflammatory Activity Assessment
a. Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound or diclofenac for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
b. Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
c. NF-κB Luciferase Reporter Assay: RAW 264.7 cells are transiently transfected with an NF-κB luciferase reporter plasmid. Following treatment as described above, cells are lysed, and luciferase activity is measured using a luminometer.
d. Macrophage Polarization Analysis (Flow Cytometry): After treatment, cells are harvested and stained with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206). The percentage of M1 and M2 polarized cells is determined by flow cytometry.
Cytotoxic Activity Assessment (MTT Assay)
a. Cell Culture and Seeding: Human cancer cell lines are cultured in their respective recommended media. Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
b. Compound Treatment: Cells are treated with serial dilutions of this compound or doxorubicin and incubated for 48 to 72 hours.
c. Cell Viability Measurement: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
d. IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software.
Conclusion and Future Directions
This compound demonstrates considerable potential as a lead compound for drug development, exhibiting both anti-inflammatory and cytotoxic activities. Its unique mechanism of inhibiting the TLR4 signaling pathway offers a promising avenue for the development of novel anti-inflammatory therapies. While its cytotoxic effects are moderate, its distinct chemical scaffold could be optimized through medicinal chemistry approaches to enhance potency and selectivity against cancer cells.
Future research should focus on:
-
Direct comparative studies of this compound with standard drugs like diclofenac and doxorubicin under standardized conditions to obtain more precise comparative data.
-
In-depth mechanistic studies to fully elucidate the signaling pathways involved in its cytotoxic effects.
-
Pharmacokinetic and in vivo efficacy studies to evaluate its drug-like properties and therapeutic potential in animal models of inflammation and cancer.
The information presented in this guide underscores the promise of this compound and provides a solid foundation for researchers and drug development professionals to further explore its therapeutic applications.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
Independent Verification of 4-Methoxylonchocarpin's Published Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published effects of 4-Methoxylonchocarpin with alternative compounds known to modulate similar inflammatory pathways. While direct independent verification of this compound's effects is currently limited in published literature, this guide offers a comparative analysis based on available data for compounds with analogous mechanisms of action.
This document summarizes the anti-inflammatory effects of this compound, primarily its inhibition of the Toll-like receptor 4 (TLR4) signaling pathway and its role in promoting M2 macrophage polarization.[1] To provide a broader context for these findings, we compare its performance with three well-researched natural compounds: Curcumin, Resveratrol, and Sulforaphane, which also target these pathways.
The following sections present a quantitative data summary, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows to aid in the critical evaluation and potential replication of these findings.
Quantitative Data Comparison
The tables below summarize the quantitative data on the effects of this compound and its alternatives on key inflammatory markers and cellular processes. It is important to note that the data for this compound is derived from a single primary study, underscoring the need for further independent research.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production in Macrophages
| Compound | Cell Line | Stimulant | Concentration | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Citation |
| This compound | Peritoneal Macrophages | LPS | 10 µM | Significant | Significant | Not specified | [1] |
| Curcumin | THP-1 | LPS + IFN-γ | 7.5 - 30 µM | Dose-dependent | Dose-dependent | Dose-dependent | [2][3] |
| Resveratrol | THP-1 | PMA + LPS | 10, 25, 50 µM | Significant | Significant | Significant | [4] |
| Sulforaphane | Peritoneal Macrophages | LPS | 6.25, 12.5 µM | Significant | Significant | Significant | [5] |
Table 2: Modulation of Macrophage Polarization Markers
| Compound | Cell Line | Effect on M1 Markers (e.g., iNOS, CD86) | Effect on M2 Markers (e.g., Arginase-1, CD206) | Concentration | Citation |
| This compound | Peritoneal Macrophages | Decreased Arginase-2 and TNF | Increased Arginase-1 and IL-10 | 10 µM | [1] |
| Curcumin | THP-1 | Decreased M1 polarization | - | 7.5 - 30 µM | [2][3] |
| Resveratrol | RAW264.7 | Decreased iNOS, TNF-α, IL-6, IL-1β | Increased Arginase-1, CD206 | 10, 25, 50 µM | [4][6][7][8] |
| Sulforaphane | BMDMs | Decreased IL-12, IL-6, TNF-α, CD16/32 | Increased YM1, Fizz1, Arg1, CD206 | 10 µM | [9] |
Table 3: Inhibition of NF-κB Signaling Pathway
| Compound | Cell Line | Method of Measurement | IC50 / Effective Concentration | Citation |
| This compound | Peritoneal Macrophages | Not specified | 10 µM (significant inhibition) | [1] |
| Curcumin | RAW264.7 | NF-κB DNA binding | >50 µM | [10] |
| Resveratrol | M2 Macrophages | Active NF-κB p50 and p65 levels | Not specified (prevented upregulation) | [11] |
| Sulforaphane | Peritoneal Macrophages | Not specified | 6.25, 12.5 µM (significant inhibition) | [12][13][14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for replication and further investigation.
Inhibition of LPS-Induced Pro-Inflammatory Cytokine Production in Macrophages
-
Cell Culture and Treatment:
-
Cell Line: Murine peritoneal macrophages, RAW264.7, or THP-1 cells.
-
Seeding Density: Plate cells at an appropriate density (e.g., 5 x 10^5 cells/well in a 24-well plate).
-
Pre-treatment: Incubate cells with varying concentrations of the test compound (this compound, Curcumin, Resveratrol, or Sulforaphane) or vehicle control for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubate for a specified period (e.g., 24 hours).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
Analysis of Macrophage Polarization
-
Macrophage Differentiation and Polarization:
-
For THP-1 cells: Differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.
-
M1 Polarization: Induce M1 polarization by treating macrophages with LPS (e.g., 1 µg/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24 hours.
-
M2 Polarization (for some alternatives): Induce M2 polarization using Interleukin-4 (IL-4) (e.g., 20 ng/mL) and Interleukin-13 (IL-13) (e.g., 20 ng/mL) for 24 hours.
-
Treatment: Co-treat the polarizing macrophages with the test compounds at desired concentrations.
-
-
Flow Cytometry for Surface Marker Expression:
-
Harvest the cells and wash with FACS buffer.
-
Incubate with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker.
-
-
Quantitative PCR (qPCR) for Gene Expression Analysis:
-
Isolate total RNA from the treated macrophages.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using specific primers for M1 marker genes (e.g., iNOS, TNF-α) and M2 marker genes (e.g., Arginase-1, YM1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).
-
Assessment of NF-κB Activation
-
Western Blot for Phosphorylated Proteins:
-
Lyse the treated cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Immunofluorescence for Nuclear Translocation:
-
Grow cells on coverslips and treat as described above.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of the TLR4 signaling pathway by this compound and its alternatives.
Caption: Experimental workflow for assessing the effect of compounds on macrophage polarization.
References
- 1. This compound attenuates inflammation by inhibiting lipopolysaccharide binding to Toll-like receptor of macrophages and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin Modulates Macrophage Polarization Through the Inhibition of the Toll-Like Receptor 4 Expression and its Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol regulates macrophage recruitment and M1 macrophage polarization and prevents corneal allograft rejection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Resveratrol-driven macrophage polarization: unveiling mechanisms and therapeutic potential [frontiersin.org]
- 7. Resveratrol-driven macrophage polarization: unveiling mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulforaphane Regulates Macrophage M1/M2 Polarization to Attenuate Macrophage-induced Caco-2 Cell Injury in an Inflammatory Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol Counteracts Inflammation in Human M1 and M2 Macrophages upon Challenge with 7-Oxo-Cholesterol: Potential Therapeutic Implications in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 13. Sulforaphane Inhibits LPS-induced Macrophage PANoptosis via TLR4/NFκB Pathway: A Potential Therapeutic Strategy for Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Properties of Flavonoids, with a Focus on Chalcones like 4-Methoxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of various flavonoids, the class of compounds to which 4-Methoxylonchocarpin belongs. Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant capabilities. Their structure, particularly the presence and position of hydroxyl groups, significantly influences their ability to scavenge free radicals and modulate cellular antioxidant pathways.[1][2] This guide will delve into quantitative antioxidant data, detail the experimental methods used to obtain this data, and visualize key processes and pathways involved. While direct comparative antioxidant data for this compound is limited in the available literature, this guide uses data from other well-studied flavonoids, including other chalcones, to provide a robust comparative framework.
Data Presentation: Antioxidant Activity of Selected Flavonoids
The antioxidant capacity of flavonoids is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The table below summarizes the IC50 values for several flavonoids from various studies.
| Flavonoid Class | Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Flavanol | Catechin | 8.34 | 4.93 | [3] |
| Flavonol | Quercetin | - | - | [2][4] |
| Flavanone | Naringenin | - | 8.29 | [3] |
| Flavanone | Hesperetin | - | 8.37 | [3] |
| Phenolic Acid | Gentisic Acid | 3.56 | 6.68 | [3] |
| Phenolic Acid | Gallic Acid | - | - | [3] |
| Standard | Ascorbic Acid | - | - | [5] |
| Standard | BHT | 17.41 | 17.12 | [3] |
| Standard | α-Tocopherol | 10.97 | 32.41 | [3] |
Note: A dash (-) indicates that the specific value was not provided in the cited sources. The antioxidant activity of flavonoids is highly dependent on their molecular structure, particularly the presence of a catechol group (ortho-dihydroxy groups) in the B ring, which is a key feature for high antioxidant activity.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized procedures for assessing in vitro antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of a hydrogen-donating antioxidant.[6][7]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.24 mg/mL) is prepared in a suitable solvent like methanol or ethanol. This solution should be protected from light. For the assay, a working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[8]
-
Sample Preparation: The test compounds (e.g., this compound, other flavonoids) and a positive control (e.g., ascorbic acid) are prepared at various concentrations in the same solvent.[8]
-
Reaction Mixture: In a 96-well microplate, a specific volume of the sample or standard solution (e.g., 10 µL) is mixed with the DPPH working solution (e.g., 250 µL). A blank containing only the solvent and the DPPH solution is also prepared.[7][8]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[7][8]
-
Absorbance Measurement: The absorbance of the samples, standards, and blank is measured at 517 nm using a microplate reader.[7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[6]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS stock solution (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) in equal proportions. This mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][9]
-
Preparation of ABTS Working Solution: Before use, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared at various concentrations.[6]
-
Reaction Mixture: A small volume of the sample or standard solution (e.g., 10 µL) is added to a larger volume of the ABTS working solution (e.g., 100 µL) in a 96-well microplate.[9]
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 10-30 minutes) in the dark.[6][9]
-
Absorbance Measurement: The absorbance is measured at 734 nm using a microplate reader.[6]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro antioxidant activity assessment.
Signaling Pathway Diagram: The Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[10][11][12] Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] In the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.[10]
Caption: The Keap1-Nrf2 signaling pathway in antioxidant defense.
References
- 1. A Comparative Study of the Inhibitory Effect of Some Flavonoids and a Conjugate of Taxifolin with Glyoxylic Acid on the Oxidative Burst of Neutrophils [mdpi.com]
- 2. Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Antioxidant Capacity of Newly Synthesized Flavo...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Synergistic Potential of 4-Methoxylonchocarpin Analogs in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct experimental data on the synergistic effects of 4-Methoxylonchocarpin with other compounds remains unavailable in the current body of scientific literature, this guide provides a comparative analysis of structurally similar compounds—chalcones and methoxylated flavonoids—to extrapolate potential synergistic interactions. This report details the observed synergistic effects of these analogous compounds with standard chemotherapeutic agents, namely doxorubicin, paclitaxel, and cisplatin. The presented data, experimental protocols, and pathway visualizations aim to provide a valuable resource for researchers investigating novel combination therapies in oncology.
Introduction
The quest for more effective and less toxic cancer treatments has led to a significant focus on combination therapies. The rationale behind this approach is to target multiple cellular pathways simultaneously, thereby enhancing therapeutic efficacy and overcoming drug resistance. Natural compounds, such as flavonoids and their derivatives, have garnered considerable attention for their potential to synergize with conventional chemotherapeutic drugs.
This compound, a naturally occurring chalcone, belongs to a class of compounds known for their diverse biological activities. Although specific data on its synergistic effects are lacking, the well-documented synergistic potential of other chalcones and methoxylated flavonoids provides a strong basis for investigating its combinatorial efficacy. This guide summarizes the existing experimental data on these analogous compounds, offering a framework for future research into this compound.
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic effects of selected chalcones and methoxylated flavonoids with doxorubicin, paclitaxel, and cisplatin. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects with Doxorubicin
| Compound | Cancer Cell Line | IC50 (Compound) | IC50 (Doxorubicin) | IC50 (Combination) | Combination Index (CI) | Reference |
| Isobavachalcone | 8505C (Anaplastic Thyroid Cancer) | - | 0.491 µM | IBC (50 µM) + DOX | < 1.0 | [1] |
| CAL62 (Anaplastic Thyroid Cancer) | - | 0.673 µM | IBC (75 µM) + DOX | < 1.0 | [1] | |
| Licochalcone A | H9C2 (Cardiomyoblasts) | - | - | Lico A pre-treatment enhanced viability against DOX | - | [2] |
Table 2: Synergistic Effects with Paclitaxel
| Compound | Cancer Cell Line | IC50 (Compound) | IC50 (Paclitaxel) | IC50 (Combination) | Combination Index (CI) | Reference |
| Xanthohumol | HPAF-II (Pancreatic Cancer) | - | - | PL (2.5 µM) + XH (0.25 µg/mL) | < 1 | [3] |
| Mt4-2D (Pancreatic Cancer) | - | - | PL (1 µM) + XH (0.25 µg/mL) | < 1 | [3] | |
| KPC (Pancreatic Cancer) | - | - | PL (1 µM) + XH (5 µg/mL) | < 1 | [3] |
Table 3: Synergistic Effects with Cisplatin
| Compound | Cancer Cell Line | IC50 (Compound) | IC50 (Cisplatin) | IC50 (Combination) | Combination Index (CI) | Reference |
| Butein | HeLa (Cervical Cancer) | ~20 µM | ~20 µM | Butein (20 µM) + Cisplatin (20 µM) | Synergistic (q=1.17) | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5][6][7]
-
Compound Treatment: Treat cells with various concentrations of the individual compounds (e.g., chalcone, chemotherapeutic drug) and their combinations. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[5][6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[5][6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from the dose-response curves.
Analysis of Synergism: Chou-Talalay Method
The Chou-Talalay method is a widely accepted method for quantifying the synergistic, additive, or antagonistic effects of drug combinations. It is based on the median-effect principle and utilizes the Combination Index (CI).[8][9][10]
Procedure:
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at a constant ratio. The effect is typically the fraction of cells affected (Fa), which is 1 - fraction of unaffected cells (Fu).
-
Median-Effect Analysis: The dose-effect relationship is linearized by the median-effect equation: log(Fa / Fu) = m log(D) - m log(Dm), where D is the dose, Dm is the median-effect dose (approximating the IC50), and m is the slope of the line.
-
Combination Index (CI) Calculation: The CI is calculated using the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[11]
-
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Visualizing Mechanisms and Workflows
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic effects of drug combinations.
Potential Signaling Pathways Involved in Synergy
The synergistic effects of chalcones and methoxylated flavonoids with chemotherapeutic agents often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Some chalcones have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis induced by chemotherapeutic drugs.[12][13][14]
Caption: Inhibition of the PI3K/Akt survival pathway by chalcone analogs.
2. Apoptosis Signaling Pathway
Chemotherapeutic agents like doxorubicin and cisplatin primarily induce apoptosis. Synergistic compounds can enhance this effect by modulating key apoptotic regulators.
Caption: Enhancement of apoptosis by chalcone analogs in combination therapy.
Conclusion
The data on analogous chalcones and methoxylated flavonoids strongly suggest that this compound holds significant potential as a synergistic agent in combination cancer therapy. The presented evidence of synergy with doxorubicin, paclitaxel, and cisplatin warrants further investigation into the specific interactions and underlying mechanisms of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute studies aimed at unlocking the therapeutic potential of this and similar natural compounds. Future research should focus on obtaining direct experimental data for this compound to validate these extrapolated findings and pave the way for its potential clinical application.
References
- 1. Synergy between isobavachalcone and doxorubicin suppressed the progression of anaplastic thyroid cancer through ferroptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Anticancer Activity of Plumbagin and Xanthohumol Combination on Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a | Semantic Scholar [semanticscholar.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marz.kau.edu.sa [marz.kau.edu.sa]
- 12. Xanthohumol from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. creative-diagnostics.com [creative-diagnostics.com]
confirming the safety profile of 4-Methoxylonchocarpin in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of 4-Methoxylonchocarpin, a naturally derived chalcone, against the standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU). Due to the limited availability of direct preclinical safety data for this compound, this guide focuses on its close structural analog, Lonchocarpin, for which relevant data is available. This comparison aims to highlight the potential safety advantages of Lonchocarpin and, by extension, this compound, in the context of colorectal cancer treatment.
Executive Summary
Preclinical evidence suggests that Lonchocarpin exhibits a favorable safety profile compared to 5-Fluorouracil. In vitro studies demonstrate that Lonchocarpin selectively inhibits the proliferation of colorectal cancer cells while showing minimal cytotoxic effects on non-tumoral intestinal cells. In contrast, 5-FU is cytotoxic to both cancerous and healthy cells. While comprehensive in vivo toxicity and genotoxicity data for Lonchocarpin are not yet available, initial animal studies indicate good tolerability. This contrasts with the well-documented adverse effects of 5-FU, including myelosuppression and intestinal damage.
In Vitro Cytotoxicity
The cytotoxic effects of Lonchocarpin and 5-Fluorouracil were evaluated on various colorectal cancer cell lines and non-cancerous intestinal cell lines. Lonchocarpin demonstrated a selective antiproliferative effect against colorectal cancer cell lines (HCT116, SW480, and DLD-1), with no significant impact on the viability of the non-tumoral intestinal epithelial cell line IEC-6.[1][2][3] In contrast, 5-Fluorouracil exhibits cytotoxicity against both cancerous and non-cancerous cells.
| Compound | Cell Line | Cell Type | IC50 (µM) | Time (hours) | Reference |
| Lonchocarpin | HCT116 | Human Colorectal Carcinoma | ~5-10 | 24 | [1] |
| SW480 | Human Colorectal Adenocarcinoma | 4 | Not Specified | [2][4] | |
| DLD-1 | Human Colorectal Adenocarcinoma | ~10-20 | 24 | [1] | |
| IEC-6 | Rat Normal Intestinal Epithelial | Not significantly affected at concentrations up to 20 µM | 24 | [1][2][3] | |
| 5-Fluorouracil | HCT-116 | Human Colorectal Carcinoma | 11.3 | 72 | [5] |
| HT-29 | Human Colorectal Adenocarcinoma | 11.25 | 120 | [5] | |
| SW620 | Human Colorectal Adenocarcinoma | 13 µg/ml (~100 µM) | 48 | [6] | |
| CCD-18Co | Human Normal Colon Fibroblast | >100 | 48 | [7] |
Table 1: Comparative In Vitro Cytotoxicity of Lonchocarpin and 5-Fluorouracil. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
In Vivo Toxicity
Preclinical in vivo studies provide initial insights into the systemic toxicity of Lonchocarpin and 5-Fluorouracil.
Lonchocarpin: In a preclinical mouse model of colorectal cancer, oral administration of Lonchocarpin at doses of 50 mg/kg and 100 mg/kg did not show any apparent signs of toxicity.[2][3]
5-Fluorouracil: The adverse effects of 5-FU in animal models are well-documented and include:
-
Myelosuppression: Reduction in circulating leukocytes, erythrocytes, and thrombocytes.[8][9]
-
Intestinal Mucositis: Damage to the intestinal lining, leading to diarrhea and weight loss.[10][11]
-
Body Weight Loss: A common indicator of systemic toxicity.[8][9][11]
-
Organ Toxicity: Histopathological changes have been observed in the liver, kidneys, and lungs of rats treated with clinical-dose equivalents of 5-FU.[12]
| Compound | Animal Model | Dose | Observed Adverse Effects | Reference |
| Lonchocarpin | Mouse | 50 and 100 mg/kg (oral) | No apparent toxicity | [2][3] |
| 5-Fluorouracil | Mouse | 35 mg/kg (i.p. for 5 days) | Reduced circulating leukocytes, erythrocytes, and thrombocytes; significant body weight loss. | [8][9] |
| Mouse | 100 and 200 mg/kg (i.p.) | Dose-dependent body weight decrease and diarrhea. | [11] | |
| Rat | Clinically relevant dosing regimen | Histological and biochemical alterations in the liver, kidneys, and lungs. | [12] |
Table 2: Comparative In Vivo Toxicity of Lonchocarpin and 5-Fluorouracil.
Genotoxicity Profile
Currently, there is no publicly available data on the genotoxicity of Lonchocarpin from standardized assays such as the Ames test or in vivo micronucleus assay.
5-Fluorouracil is a known genotoxic agent. Its mechanism of action involves the misincorporation of its metabolites into DNA and RNA, leading to DNA damage.
Mechanism of Action
The distinct mechanisms of action of Lonchocarpin and 5-Fluorouracil likely contribute to their differing safety profiles.
Lonchocarpin: Lonchocarpin acts as an inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3][4] This pathway is frequently hyperactivated in colorectal cancer and plays a crucial role in tumor cell proliferation and survival. By targeting this pathway, Lonchocarpin may selectively affect cancer cells while sparing healthy tissues where the pathway is less active.
5-Fluorouracil: 5-FU is an antimetabolite that interferes with DNA and RNA synthesis.[13][14] It is converted into several active metabolites that inhibit thymidylate synthase, a key enzyme in DNA synthesis, and are also incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells, including both cancer cells and healthy cells of the bone marrow and gastrointestinal tract.[15][16][17]
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Lonchocarpin or 5-Fluorouracil) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[18][19][20]
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.
In Vivo Genotoxicity: Micronucleus Assay
The in vivo micronucleus assay is used to detect the damage that a substance may cause to chromosomes. It assesses the formation of micronuclei in erythrocytes.
-
Animal Dosing: Administer the test substance to rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a positive and a negative control group.
-
Tissue Collection: At appropriate time points after dosing, collect bone marrow or peripheral blood samples.
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.
-
Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity to the bone marrow.
-
Data Analysis: A significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates that the test substance is genotoxic.
Visualizations
Caption: Lonchocarpin inhibits the Wnt/β-catenin signaling pathway.
Caption: 5-Fluorouracil inhibits DNA and RNA synthesis.
Caption: Preclinical safety assessment workflow.
References
- 1. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Acute Effects of 5 Fluorouracil on Skeletal Muscle Resident and Infiltrating Immune Cells in Mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 14. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotoxicity.com [biotoxicity.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methoxylonchocarpin: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 4-Methoxylonchocarpin with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, treated as a hazardous chemical waste, must adhere to institutional and regulatory guidelines. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
This compound waste, whether in solid form or dissolved in a solvent, should be classified as hazardous chemical waste.
-
It is crucial to segregate this waste from other waste streams, such as non-hazardous materials or incompatible chemicals. For instance, never mix flammable waste with waste containing oxidizers.[1] Store acids and bases separately.[2]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
Whenever possible, use the original container for collecting concentrated waste.[1] For solvent waste, plastic bottles are often preferred to glass to avoid breakage.[3]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any solvents used.
-
-
Accumulation and Storage:
-
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2]
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.[4]
-
Containers must be kept closed at all times except when adding waste.[2][5]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management group.
-
Do not dispose of this compound down the drain or in the regular trash.[5] Evaporation of hazardous waste in a fume hood is also prohibited.[2][5]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before being discarded.
-
A common procedure is to triple rinse the container with a suitable solvent. The first rinse should be collected as hazardous waste, while subsequent rinses may be permissible for drain disposal depending on local regulations.[3]
-
After rinsing, deface or remove the original label and dispose of the container as regular trash or according to institutional policy.[5]
-
Summary of Hazardous Waste Storage Guidelines
| Guideline | Specification | Source |
| Maximum Volume in Lab | 55 gallons of hazardous waste | [5] |
| Maximum Volume (Acutely Hazardous) | 1 quart | [4][5] |
| Container Status | Must be kept closed except when adding waste | [2][4][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [2] |
| Segregation | Store incompatible wastes separately (e.g., acids from bases, oxidizers from flammables) | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal path for this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: The information provided in this guide is based on general laboratory safety principles and information available for the chalcone class of compounds. It is not a substitute for a substance-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 4-Methoxylonchocarpin
For Researchers, Scientists, and Drug Development Professionals: Your Trusted Source for Laboratory Safety and Chemical Handling.
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 4-Methoxylonchocarpin in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, which belongs to the chalcone class of compounds, a robust selection of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory.[1] Chemical safety goggles are required when there is a splash hazard.[2] |
| Face Shield | To be worn in conjunction with safety goggles when handling larger quantities or when there is a significant risk of splashing. | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound or upon contamination.[3] |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. |
| Closed-Toe Shoes | Footwear that completely covers the feet is mandatory. | |
| Respiratory | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] |
| Respirator | A NIOSH-approved respirator with a particulate filter may be necessary for operations with a high potential for aerosol generation.[3] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines a standard operating procedure for the safe handling of this compound, from preparation to experimental use.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Protocol:
-
Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and safety glasses.[1]
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent paper.
-
Weigh Compound: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood to minimize dust exposure.[4]
-
Dissolve Compound: 4'-Methoxychalcone, a similar compound, is soluble in dichloromethane and methanol.[5] Dissolve the weighed this compound in the appropriate solvent within a suitable flask, still inside the fume hood.
-
Conduct Experiment: Carry out the experimental procedure as planned within the fume hood.
-
Monitor Reaction: Keep the reaction vessel closed and clearly labeled.
-
Quench Reaction: If necessary, quench the reaction using appropriate procedures within the fume hood.
-
Segregate Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and absorbent paper, must be disposed of in a designated hazardous waste container.[2]
-
Decontaminate Surfaces: Clean all surfaces and equipment that may have been contaminated using a suitable solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) before leaving the laboratory. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound powder and contaminated solids (e.g., gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.[2] |
| Liquid Waste | Solutions containing this compound and waste solvents from the experiment or cleaning should be collected in a designated, labeled hazardous waste container for organic solvents.[2] |
| Sharps Waste | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container. |
| Container Disposal | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste. |
All waste must be handled in accordance with local, state, and federal regulations.[1]
Biological Activity and Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is believed to exert its effect by interfering with the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4).
Inhibition of NF-κB Signaling by this compound
Caption: this compound inhibits the NF-κB pathway by blocking LPS binding to TLR4.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
